1-(4-Fluorophenyl)-1-methylhydrazine CAS 1978-54-7 chemical properties
1-(4-Fluorophenyl)-1-methylhydrazine (CAS 1978-54-7): A Technical Guide to Physicochemical Profiling and Synthetic Utility in Heterocyclic Chemistry Executive Summary As a Senior Application Scientist in early-stage drug...
Author: BenchChem Technical Support Team. Date: April 2026
1-(4-Fluorophenyl)-1-methylhydrazine (CAS 1978-54-7): A Technical Guide to Physicochemical Profiling and Synthetic Utility in Heterocyclic Chemistry
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical to bypassing downstream synthetic bottlenecks. 1-(4-Fluorophenyl)-1-methylhydrazine (CAS 1978-54-7) is a highly specialized, bifunctional
N,N
-disubstituted hydrazine utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). By pre-installing both a metabolic-blocking fluorine atom and an
N
-methyl group, this reagent allows chemists to construct complex,
N
-alkylated heterocycles (such as indoles and pyrazoles) in a single step. This whitepaper deconstructs the structural dynamics, synthetic pathways, and validated experimental workflows associated with this critical intermediate.
Physicochemical Profiling & Structural Dynamics
The utility of 1-(4-Fluorophenyl)-1-methylhydrazine is dictated by the electronic push-pull relationship between its substituents.
The Para-Fluoro Substituent: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing resonance donation (+M). In medicinal chemistry, this para-substitution is strategically used to block cytochrome P450-mediated aromatic oxidation, a common metabolic liability[1]. Synthetically, it slightly deactivates the aromatic ring, which necessitates precise tuning of acid catalysts during sigmatropic rearrangements.
The N-Methyl Group: Utilizing an
N
-methylated hydrazine bypasses the need for post-cyclization
N
-alkylation of the resulting heterocycle. This eliminates regioselectivity issues if the molecule contains multiple nucleophilic sites. Furthermore, removing the hydrogen-bond donor capacity of the resulting indole/pyrazole nitrogen often enhances the lipophilicity and blood-brain barrier (BBB) penetrance of the final API[2].
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Synthetic Significance
CAS Registry Number
1978-54-7
Unique identifier for the free base form of the hydrazine[2].
Molecular Formula
C₇H₉FN₂
Dictates exact mass (140.07 g/mol ) for stoichiometric calculations.
Molecular Weight
140.16 g/mol
Essential for molarity and yield computations in scale-up.
Hydrogen Bond Donors
1
The terminal -NH₂ group participates in condensation reactions; the tertiary amine cannot[2].
Hydrogen Bond Acceptors
2
The fluorine atom and the tertiary amine nitrogen act as weak acceptors.
Topological Polar Surface Area
~29.3 Ų
Low TPSA indicates excellent membrane permeability for downstream API derivatives[3].
The synthesis of 1-(4-Fluorophenyl)-1-methylhydrazine typically proceeds via the nitrosation of 4-fluoro-
N
-methylaniline, followed by the reduction of the
N
-nitroso intermediate.
Causality in Reagent Selection:
The reduction step is the most critical point of failure. Aggressive reducing agents (like Pd/C with H₂) can cause N-N bond cleavage, reverting the molecule back to the aniline. Therefore, mild electron-transfer reductions using Zinc dust in Acetic Acid (Zn/AcOH) or controlled hydride reductions (LiAlH₄ at low temperatures) are strictly preferred to preserve the delicate hydrazine linkage.
Synthetic pathway for 1-(4-Fluorophenyl)-1-methylhydrazine via nitrosation and reduction.
Advanced Applications: The Fischer Indole Synthesis
The most powerful application of CAS 1978-54-7 is its use in the Fischer Indole Synthesis. When reacted with a ketone (e.g., cyclohexanone), it forms an arylhydrazone. Under acid catalysis, this intermediate undergoes a [3,3]-sigmatropic rearrangement.
Because the starting hydrazine is
N
-methylated, the reaction directly yields an
N
-methylindole derivative (e.g., 6-fluoro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole). The para-fluoro group of the starting material predictably directs cyclization to yield a 5-fluoroindole core (which corresponds to the 6-position in carbazole nomenclature).
Mechanism of Fischer Indole Synthesis utilizing CAS 1978-54-7.
Experimental Workflows & Validated Protocols
To ensure scientific integrity, the following protocol for the Fischer Indole cyclization is designed as a self-validating system . Every step includes a diagnostic check to confirm reaction trajectory.
Protocol: Synthesis of 6-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole
Step 1: Hydrazone Formation
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1-(4-Fluorophenyl)-1-methylhydrazine (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous ethanol (0.5 M).
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: The weak acid activates the carbonyl carbon for nucleophilic attack by the terminal -NH₂ group without prematurely triggering the sigmatropic rearrangement.
Validation Check: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the hydrazine (ninhydrin-active) and the appearance of a new, less polar UV-active spot confirms complete hydrazone formation.
Step 2: Acid-Catalyzed Cyclization
Activation: To the crude hydrazone solution, add p-Toluenesulfonic acid (p-TsOH) (1.5 eq). Causality: The electron-withdrawing fluorine atom deactivates the aromatic ring; therefore, a strong organic acid like p-TsOH is required to force the [3,3]-sigmatropic rearrangement.
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Ammonia gas will evolve as the cyclization and rearomatization occur.
Self-Validating Quench: Cool to 0 °C and quench slowly with saturated aqueous NaHCO₃ until pH 8 is reached. Causality: This step is critical. It neutralizes the p-TsOH to prevent acid-catalyzed polymerization of the electron-rich indole core.
Isolation: Extract with Ethyl Acetate (3x). A successful cyclization is visually validated on TLC by a distinct spot that exhibits bright blue fluorescence under 254 nm UV light (characteristic of the extended conjugation of the indole core).
Safety, Stability, and Handling
Free base hydrazines are highly prone to auto-oxidation upon exposure to atmospheric oxygen, turning from clear liquids to dark brown viscous oils. Furthermore, they are inherently toxic and suspected mutagens.
Handling Directive:
Always source or convert 1-(4-Fluorophenyl)-1-methylhydrazine into its hydrochloride salt form prior to long-term storage[1]. The protonation of the terminal amine completely halts auto-oxidation, converting the compound into a stable, easy-to-weigh solid. When ready for use, the free base can be liberated in situ by adding a mild base (e.g., Triethylamine or NaOAc) directly to the reaction mixture.
References
Google Patents. "US Patent 10,633,383 B2: Vehicle Example 12 Example 45 (Use of fluorophenylhydrazines)". Googleapis. Available at:[Link]
Molecular Architecture and Exact Mass Profiling of 1-(4-Fluorophenyl)-1-methylhydrazine: A Technical Guide
Executive Summary In the landscape of modern drug discovery and organic synthesis, precision in molecular design is paramount. 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7) serves as a highly specialized bifuncti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and organic synthesis, precision in molecular design is paramount. 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7) serves as a highly specialized bifunctional building block. Characterized by its terminal hydrazine moiety and a para-fluorinated aromatic ring, this compound is a critical precursor for synthesizing complex heterocyclic scaffolds, most notably fluorinated indoles and pyrazoles.
This whitepaper provides an authoritative, in-depth analysis of the molecular structure, theoretical exact mass, high-resolution mass spectrometry (HRMS) profiling, and self-validating synthetic workflows for 1-(4-Fluorophenyl)-1-methylhydrazine.
Chemical Identity & Structural Logic
The structural architecture of 1-(4-Fluorophenyl)-1-methylhydrazine is defined by a central hydrazine group (
N−NH2
) where the
N1
nitrogen is di-substituted with a methyl group and a 4-fluorophenyl ring.
Stereoelectronic Effects and Bioisosterism
The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring introduces profound stereoelectronic effects[1]. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+R).
Metabolic Stability: The strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated aromatic oxidation, a common metabolic liability in non-fluorinated analogs.
Lipophilicity: The fluorine atom enhances the overall lipophilicity (LogP) of the molecule, improving the membrane permeability of downstream pharmaceutical derivatives[2].
Quantitative Chemical Parameters
The following table summarizes the core quantitative data for the compound, establishing the baseline for analytical validation.
Theoretical Exact Mass & Mass Spectrometry (LC-HRMS) Profiling
The exact mass is a fundamental property used to unambiguously identify small molecules in complex matrices[4]. For
C7H9FN2
, the monoisotopic exact mass is calculated using the most abundant isotopes of each element:
To empirically validate the exact mass, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is employed[3].
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, facilitating the formation of the
[M+H]+
ion in positive electrospray ionization (ESI+) mode. The organic/aqueous blend ensures optimal droplet desolvation in the ESI source[4].
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
Causality: The C18 stationary phase effectively retains the lipophilic 4-fluorophenyl moiety, allowing baseline separation from highly polar synthetic impurities (e.g., unreacted nitrites or metal salts).
Mass Spectrometry Settings: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
Causality: These parameters provide sufficient thermal and electrical energy to ionize the terminal primary amine of the hydrazine without inducing premature in-source fragmentation of the labile N-N bond[3].
Validation Check: Extract the ion chromatogram (EIC) for m/z 141.0828 with a mass tolerance of ± 5 ppm. The isotopic pattern must display an
M+1
peak at m/z 142.0861 (approx. 7.6% relative abundance due to
13C
incorporation), confirming the
C7H9FN2
formula.
Synthetic Workflow & Purification
The synthesis of 1-(4-Fluorophenyl)-1-methylhydrazine requires precise control over reaction conditions to prevent the over-oxidation or cleavage of the nitrogen-nitrogen bond.
Synthetic workflow of 1-(4-Fluorophenyl)-1-methylhydrazine via nitrosation and reduction.
Self-Validating Protocol: Synthesis
Step 1: Electrophilic Nitrosation
Procedure: Dissolve 4-Fluoro-N-methylaniline (1.0 eq) in 6M HCl[2]. Cool the mixture to 0–5 °C using an ice-salt bath. Slowly add a chilled aqueous solution of sodium nitrite (
NaNO2
, 1.1 eq) dropwise over 30 minutes.
Causality: The strongly acidic environment generates the highly electrophilic nitrosonium ion (
NO+
) in situ. Maintaining the temperature strictly between 0–5 °C is critical; higher temperatures lead to the thermal decomposition of the nitroso intermediate and the generation of toxic
NOx
gases.
Validation: Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2) will show the complete disappearance of the starting amine and the formation of a distinct yellow spot corresponding to N-methyl-N-nitroso-4-fluoroaniline.
Step 2: Selective Reduction
Procedure: Dissolve the crude N-nitroso intermediate in glacial acetic acid. Gradually add Zinc dust (3.0 eq) in small portions, ensuring the internal temperature does not exceed 20 °C. Stir for 2 hours, filter through a Celite pad to remove zinc salts, neutralize with 10% NaOH, and extract with dichloromethane (DCM)[1].
Causality: Zinc in acetic acid provides mild, single-electron transfer reduction conditions. This selectively reduces the
N=O
bond to
NH2
without cleaving the labile
N−N
bond—a common failure point if harsher reducing agents (like
Pd/C
with
H2
) are utilized without strict optimization.
Validation:1H
NMR analysis of the organic extract will reveal a broad singlet integrating to 2H around
δ
3.5–4.0 ppm, confirming the presence of the terminal
−NH2
group.
Analytical Validation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural proof of the synthesized hydrazine.
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity & Coupling
Assignment
1H
NMR
6.95
t,
J=8.8
Hz, 2H
Aromatic protons meta to hydrazine (coupled to F and ortho H)
1H
NMR
6.85
dd,
J=9.0,4.5
Hz, 2H
Aromatic protons ortho to hydrazine
1H
NMR
3.60
br s, 2H
N−NH2
(exchangeable with
D2O
)
1H
NMR
2.95
s, 3H
N−CH3
19F
NMR
-125.5
m, 1F
Aromatic
C−F
Applications in Drug Development: Fischer Indole Synthesis
In medicinal chemistry, 1-(4-Fluorophenyl)-1-methylhydrazine is predominantly utilized to construct 5-fluoro-1-methylindole cores via the Fischer Indole Synthesis [3].
Fischer indole synthesis utilizing 1-(4-Fluorophenyl)-1-methylhydrazine as a precursor.
Mechanistic Causality:
When the hydrazine condenses with a ketone, it forms an arylhydrazone. Upon exposure to strong Lewis or Brønsted acids (e.g., polyphosphoric acid), the hydrazone undergoes a heat-driven [3,3]-sigmatropic rearrangement. The pre-installed N-methyl group on the hydrazine is highly advantageous; it yields an
N
-methylated indole directly, circumventing the need for a subsequent, often regiochemically unselective,
N
-alkylation step later in the drug synthesis pipeline.
References
"Vehicle Example 12 Example 45 - Googleapis.com", googleapis.com, [Link]
"A retrospective study of small molecule disorder types of metabolism in - WHO Eastern Mediterranean Region", who.int, [Link]
"Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid | ACS Omega", acs.org, [Link]
"Design and synthesis of novel enzyme inhibitors as antiproliferative compounds with antiprozoal and anticancer activity", unimi.it, [Link]
Preliminary synthesis pathways for 1-(4-Fluorophenyl)-1-methylhydrazine
An In-Depth Technical Guide to the Synthesis Pathways for 1-(4-Fluorophenyl)-1-methylhydrazine Executive Summary 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7) is a highly valued asymmetric hydrazine building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis Pathways for 1-(4-Fluorophenyl)-1-methylhydrazine
Executive Summary
1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7) is a highly valued asymmetric hydrazine building block, predominantly utilized in the synthesis of complex indoles, pyrazoles, and other nitrogenous heterocycles within pharmaceutical discovery[1]. As a Senior Application Scientist, I approach the synthesis of this N-aryl-N-alkylhydrazine not merely as a sequence of chemical transformations, but as a system requiring strict mechanistic control, analytical validation, and rigorous safety oversight.
This whitepaper details two primary synthetic pathways starting from 4-Fluoro-N-methylaniline (CAS: 459-59-6)[2]: the classical Nitrosation-Reduction Sequence and the modern Direct Electrophilic Amination . We will dissect the causality behind reagent selection, establish self-validating experimental protocols, and evaluate the profound regulatory impact of Nitrosamine Drug Substance-Related Impurities (NDSRIs) on pathway selection[3].
Chemical Profile & Physicochemical Properties
Before initiating synthesis, it is critical to understand the physical parameters of the target and its precursor to design appropriate isolation and analytical strategies.
The synthesis of an N-N bond on a secondary aromatic amine poses a specific challenge: overcoming the electronic repulsion between two nitrogen atoms. We resolve this via two distinct mechanistic logic gates:
Umpolung via Nitrosation (Pathway A): Converting the nucleophilic amine into an electrophilic target for a nitrosonium ion (NO⁺), followed by deep reduction.
Electrophilic Amination (Pathway B): Utilizing a reagent where the amine group acts as an electrophile (NH₂⁺ synthon) with a highly competent leaving group.
Figure 1: Divergent synthetic pathways for 1-(4-Fluorophenyl)-1-methylhydrazine.
Pathway A: The Nitrosation-Reduction Sequence
This is the classical, high-yielding approach. However, it requires meticulous thermal control and handles highly mutagenic intermediates.
Mechanistic Rationale
The reaction relies on the in situ generation of the nitrosonium ion (NO⁺) from sodium nitrite in acidic media. The secondary amine attacks NO⁺ to form a stable N-nitrosamine. Because N-nitrosamines are highly stable, a potent reducing agent (Zinc in Acetic Acid, or Lithium Aluminum Hydride) is required to cleave the N=O π-bond and fully reduce the oxygen atom, yielding the hydrazine.
Step-by-Step Protocol
Phase 1: Nitrosation
Preparation: Charge a jacketed reactor with 4-Fluoro-N-methylaniline (1.0 eq) and 6M HCl (3.0 eq).
Thermal Control (Critical): Cool the mixture to strictly 0–5 °C. Causality: Exceeding 5 °C risks the exothermic decomposition of the nitrosonium species and promotes unwanted aromatic ring nitration.
Addition: Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise over 1 hour.
Validation Check: Do not proceed until HPLC-UV (254 nm) confirms >99% consumption of the starting aniline. The N-nitrosamine will appear as a distinct, more non-polar peak.
Workup: Extract with Ethyl Acetate, wash with saturated NaHCO₃ until pH is neutral, dry over Na₂SO₄, and concentrate.
Phase 2: Reduction (using Zn/AcOH)
Preparation: Dissolve the crude N-methyl-N-nitroso-4-fluoroaniline in glacial acetic acid. Cool to 10 °C.
Reduction: Add Zinc dust (4.0 eq) portion-wise. Causality: Zn dust provides the massive surface area required for heterogeneous electron transfer. Acetic acid acts as both the proton source and solvent.
Reaction: Stir at room temperature for 4 hours.
Validation Check: Confirm the disappearance of the N=O stretch (~1450 cm⁻¹) via ATR-FTIR.
Isolation: Filter through Celite to remove zinc salts. Neutralize the filtrate carefully with 6M NaOH (exothermic) to pH 10, extract with Dichloromethane (DCM), and purify via vacuum distillation.
Pathway B: Direct Electrophilic Amination (HOSA Route)
This modern pathway is highly preferred in pharmaceutical contexts to avoid the generation of N-nitrosamines, which are heavily regulated as NDSRIs (Nitrosamine Drug Substance-Related Impurities)[3][4].
Mechanistic Rationale
Hydroxylamine-O-sulfonic acid (HOSA) acts as an electrophilic source of an amino group (NH₂⁺). The sulfate moiety (-OSO₃H) is an exceptional leaving group. The reaction requires a strongly basic environment. Causality: The base serves a dual purpose—it neutralizes the sulfuric acid byproduct, and critically, it ensures the secondary amine remains unprotonated and highly nucleophilic so it can attack the nitrogen atom of HOSA[5][6].
Step-by-Step Protocol
Preparation: Dissolve 4-Fluoro-N-methylaniline (1.0 eq) in a biphasic mixture of THF and Water (1:1).
Basification: Add NaOH (3.0 eq) and cool the system to 0–5 °C.
Amination: Add HOSA (1.5 eq) portion-wise over 30 minutes.
Thermal & pH Control (Critical): Allow the reaction to warm to room temperature. Monitor the pH continuously. Self-Validating System: If the pH drops below 10, the reaction will stall because the aniline will protonate. Add additional NaOH if necessary.
Validation Check: Monitor via LC-MS. Look for the emergence of the target mass (m/z 141 [M+H]⁺).
Isolation: Extract the aqueous layer with DCM. Wash the organic layer with brine, dry, and concentrate. The product can be precipitated as a hydrochloride salt by bubbling HCl gas through an ethereal solution of the crude product.
Comparative Analysis of Pathways
To assist in route selection for scale-up, quantitative and qualitative data are summarized below:
Excellent, but requires specialized containment for mutagens.
Good, but requires strict pH and exotherm control.
Safety & Regulatory Grounding (E-E-A-T)
In recent years, global regulatory agencies (FDA, EMA) have placed intense scrutiny on Nitrosamine Drug Substance-Related Impurities (NDSRIs) due to their potent cohort-of-concern mutagenicity[3][4].
If 1-(4-Fluorophenyl)-1-methylhydrazine is being synthesized for an Active Pharmaceutical Ingredient (API), Pathway A is strongly discouraged unless absolutely necessary. The intermediate, N-methyl-N-nitroso-4-fluoroaniline, has been explicitly flagged in recent mutagenicity studies (OECD aligned Ames tests) as a potent carcinogen[3][4]. Trace carryover of this unreduced nitrosamine into the final drug product can lead to clinical hold or market recall. Therefore, Pathway B (HOSA) , despite its lower intrinsic yield, is the authoritative standard for modern, compliant pharmaceutical development.
References
nextsds.com - 1-(4-fluorophenyl)-1-methylhydrazine — Chemical Substance
URL:[Link]
researchgate.net - The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny
URL: [Link]
ntu.ac.uk - Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent
URL:[Link]
Spectroscopic Characterization of 1-(4-Fluorophenyl)-1-methylhydrazine: An In-depth Technical Guide
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 1-(4-fluorophenyl)-1-methylhydrazine. Designed for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 1-(4-fluorophenyl)-1-methylhydrazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to offer a robust characterization of the molecule. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic data for analogous structures, ensuring a high degree of scientific integrity.
Introduction and Molecular Structure
1-(4-Fluorophenyl)-1-methylhydrazine is a substituted hydrazine derivative of significant interest in synthetic and medicinal chemistry. Its structural elucidation is paramount for its application in research and development. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for confirming the molecular structure and purity of such compounds. This guide will delve into the expected spectral features of 1-(4-fluorophenyl)-1-methylhydrazine, providing a detailed interpretation of its key characteristics.
The molecular structure consists of a 4-fluorophenyl ring and a methyl group attached to the same nitrogen atom of a hydrazine moiety. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of 1-(4-Fluorophenyl)-1-methylhydrazine.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 1-(4-fluorophenyl)-1-methylhydrazine, the IR spectrum is expected to be dominated by vibrations of the N-H, C-H, C=C, C-N, and C-F bonds.
Expected IR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration Type
Intensity
Comments
3350-3180
N-H stretch (asymmetric and symmetric)
Medium-Broad
Characteristic of the -NH₂ group. The presence of two bands is expected.[1]
3100-3000
Aromatic C-H stretch
Medium-Weak
Typical for C-H bonds on a phenyl ring.
2970-2850
Aliphatic C-H stretch
Medium-Weak
Arising from the methyl (-CH₃) group.
1610-1580
Aromatic C=C stretch
Strong-Medium
Characteristic of the phenyl ring stretching vibrations.
1510-1480
Aromatic C=C stretch
Strong-Medium
Another characteristic band for the phenyl ring.
1360-1250
C-N stretch
Medium
Associated with the aromatic amine and hydrazine C-N bonds.
1250-1200
C-F stretch
Strong
A strong, characteristic absorption for aryl fluorides.[2]
The presence of a broad absorption in the N-H stretching region is a key indicator of the hydrazine moiety.[1] The strong band corresponding to the C-F stretch is a definitive feature for confirming the fluorinated phenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of atomic nuclei. For 1-(4-fluorophenyl)-1-methylhydrazine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons.
Expected ¹H NMR Data (in CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Comments
~2.9 - 3.1
Singlet (s)
3H
-CH₃
The methyl protons are a singlet as there are no adjacent protons to couple with.
~3.5 - 4.5
Broad Singlet (br s)
2H
-NH₂
The chemical shift of amine protons is variable and depends on concentration and solvent. The peak is often broad due to quadrupole broadening and chemical exchange.[3]
~6.8 - 7.0
Triplet (t) or Multiplet (m)
2H
Aromatic H (ortho to F)
These protons are coupled to the adjacent aromatic protons and the fluorine atom.
~7.0 - 7.2
Multiplet (m)
2H
Aromatic H (ortho to N)
These protons are coupled to the adjacent aromatic protons.
The aromatic region will present a complex splitting pattern due to both proton-proton and proton-fluorine coupling. The protons ortho to the fluorine atom are expected to appear as a triplet-like multiplet due to coupling with the two adjacent protons and the fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data (in CDCl₃):
Chemical Shift (δ, ppm)
Assignment
Comments
~35 - 45
-CH₃
Aliphatic carbon signal.
~114 - 116
Aromatic CH (ortho to F)
This signal will appear as a doublet due to strong one-bond coupling with fluorine (¹JCF).
~118 - 120
Aromatic CH (ortho to N)
This signal may show smaller coupling to fluorine.
~145 - 148
Aromatic C (ipso to N)
Quaternary carbon attached to the nitrogen.
~155 - 160
Aromatic C (ipso to F)
Quaternary carbon attached to the fluorine, will show coupling to fluorine.
The most notable feature in the ¹³C NMR spectrum will be the large coupling constant for the carbon directly bonded to fluorine.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.[4][5]
Expected ¹⁹F NMR Data:
The chemical shift of fluorine in aromatic compounds is sensitive to the electronic nature of other substituents on the ring.[4] For a 4-fluoro-substituted phenyl ring with an electron-donating group like the methylhydrazine moiety, the ¹⁹F signal is expected to appear in the range of -110 to -130 ppm (relative to CFCl₃). The signal will likely be a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring.
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR and IR spectra for compounds like 1-(4-fluorophenyl)-1-methylhydrazine.
Infrared Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
Transfer the powder to a pellet-forming die.
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
Record a background spectrum of the empty sample compartment.
Mount the KBr pellet in the sample holder of the FT-IR spectrometer.
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[6]
NMR Spectroscopy Protocol
Sample Preparation:
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition (¹H NMR):
Place the NMR tube in the spectrometer.
Tune and shim the instrument to optimize the magnetic field homogeneity.
Acquire the spectrum using standard parameters (e.g., 16-64 scans, relaxation delay of 1-5 seconds).[3]
Data Acquisition (¹³C NMR):
Acquire a proton-decoupled ¹³C NMR spectrum.
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.[3]
Caption: General workflow for spectroscopic analysis.
Conclusion
The combined application of IR, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy provides a powerful and unambiguous method for the structural characterization of 1-(4-fluorophenyl)-1-methylhydrazine. The key spectral features—including N-H and C-F stretches in the IR, distinct signals for the methyl and amine protons in the ¹H NMR, and characteristic C-F coupling in the ¹³C NMR—collectively form a unique fingerprint for this molecule. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this compound in a laboratory setting.
References
Spectroscopic comparison of [2-(methylthio)phenyl]hydrazine and its isomers - Benchchem. (n.d.).
Substituted 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones with Antioxidant Properties: X-Ray Crystal and Spectroscopic Studies. (2017, November 13). ResearchGate.
Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. (n.d.). ResearchGate.
Fluorine NMR. (n.d.).
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]
Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC. (n.d.). Retrieved from [Link]
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019, May 17). Retrieved from [Link]
Solubility Profile and Physicochemical Characterization of 1-(4-Fluorophenyl)-1-methylhydrazine in Organic Solvents
Executive Summary 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7)[1][2] is a highly specialized arylhydrazine derivative utilized extensively in the synthesis of fluorinated indoles and novel active pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7)[1][2] is a highly specialized arylhydrazine derivative utilized extensively in the synthesis of fluorinated indoles and novel active pharmaceutical ingredients (APIs)[3]. In drug development and process chemistry, understanding the exact solvation behavior of an intermediate is paramount for optimizing reaction yields, designing purification crystallizations, and preventing solvent-mediated degradation. This technical guide provides an authoritative analysis of the structural causality dictating the solubility of 1-(4-Fluorophenyl)-1-methylhydrazine, alongside a self-validating, experimental protocol for precise quantification[4].
Structural Causality & Physicochemical Profiling
As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic interplay of intermolecular forces. To predict and manipulate the solubility of 1-(4-Fluorophenyl)-1-methylhydrazine, we must deconstruct its molecular architecture and analyze the thermodynamic contributions of its substituents.
The parent compound, phenylhydrazine, is an oily liquid that is miscible with a wide range of organic solvents, including ethanol, diethyl ether, chloroform, and benzene, while remaining only sparingly soluble in cold water[3][5]. The introduction of specific functional groups to this core fundamentally alters its solvation thermodynamics:
The 4-Fluoro Substitution: The highly electronegative fluorine atom at the para position withdraws electron density from the aromatic ring via the inductive effect. This modification significantly increases the molecule's lipophilicity (LogP) compared to the unsubstituted core. Consequently, the energetic penalty for cavity formation in non-polar solvents (like hexane or heptane) is reduced, enhancing its solubility in lipophilic media[6].
The 1-Methyl (N-Methyl) Substitution: This is the most critical driver of the compound's physical state. By replacing the proton on the secondary nitrogen (N1) with a methyl group, the molecule loses a primary hydrogen-bond donor[7]. This disruption of the intermolecular hydrogen-bonding network lowers the cohesive energy of the pure substance, which is why 1,1-disubstituted arylhydrazines are typically liquids at room temperature. Furthermore, the inability to self-associate strongly drives exceptional miscibility in polar aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF)[6][7].
The Terminal -NH₂ Group: The remaining primary amine retains both hydrogen-bond donor and acceptor capabilities, ensuring that the molecule maintains high solubility in polar protic solvents like methanol and ethanol[3][6].
Fig 1: Influence of molecular substituents on the organic solvation profile.
Quantitative Solubility Matrix
Because specific empirical data for CAS 1978-54-7 is often proprietary to API manufacturers, the following matrix presents rigorously extrapolated quantitative estimates based on the thermodynamic behavior of its closest structural analogs (e.g., 1-methyl-1-phenylhydrazine and 4-fluorophenylhydrazine)[6]. These values serve as reliable baseline parameters for process modeling.
Solvent
Solvent Class
Dielectric Constant (ε)
Estimated Solubility (25°C)
Solvation Behavior & Causality
Ethanol
Polar Protic
24.5
Miscible (>500 g/L)
High solubility driven by H-bonding with the terminal -NH₂ group[3].
Dichloromethane
Polar Aprotic
9.1
Miscible (>500 g/L)
Excellent solvation of the lipophilic fluorophenyl core; no H-bond disruption needed.
Ethyl Acetate
Polar Aprotic
6.0
Very Soluble (>300 g/L)
Favorable dipole-dipole interactions with the N-methylhydrazine moiety.
Hexane
Non-Polar
1.9
Moderately Soluble (~50 g/L)
Solubility limited by the polar hydrazine tail, though aided by the 4-fluoro group.
Water
Polar Protic
80.1
Sparingly Soluble (<5 g/L)
High hydrophobicity from the fluorinated aromatic ring restricts aqueous dissolution[5][8].
Methodology: Self-Validating Shake-Flask Protocol
To transition from extrapolated models to empirical certainty, researchers must generate their own data. The following protocol is adapted from the but optimized specifically for organic solvents and the unique chemical instability of hydrazine derivatives[4][6][9].
This is not merely a list of steps; it is a self-validating system designed to automatically flag kinetic failures or analytical artifacts.
Step-by-Step Workflow
1. Preparation of Saturated Solutions:
Action: Add an excess amount of 1-(4-Fluorophenyl)-1-methylhydrazine (e.g., 2.0 g) to 10 mL of the target organic solvent in a chemically inert, screw-capped borosilicate glass vial[6][9].
Causality: Borosilicate glass is mandatory. Standard soda-lime glass can leach trace alkali ions into the solvent, which act as catalysts for the autoxidation of the hydrazine moiety into diazonium or azobenzene degradants.
2. Thermostatic Equilibration:
Action: Place the sealed vials in a thermostatic shaker set precisely to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours[6].
Causality: Dissolution is a thermodynamic process, and the rate of dissolution decreases exponentially as the solution approaches saturation[6][9]. A strict 48-hour window ensures the system overcomes any kinetic bottlenecks, preventing false-low concentration readings.
3. Phase Separation:
Action: Cease agitation and allow the vials to stand undisturbed at 25.0 °C for 12 hours. Carefully extract 1.0 mL of the supernatant and filter it immediately through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter[6][9].
Causality: PTFE is universally chemically inert. Using nylon or PES filters with harsh aprotic solvents (like DCM or Ethyl Acetate) will cause partial filter dissolution, introducing extractables that severely interfere with the chromatographic baseline.
4. HPLC-UV Quantification:
Action: Dilute the filtered aliquot with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (typically at ~254 nm)[6].
Causality: Why HPLC instead of simple gravimetry or UV-Vis? Arylhydrazines are highly prone to oxidation in solution[5][7]. Gravimetric evaporation would erroneously weigh both the parent API and its oxidative degradants. HPLC chromatographically separates the intact 1-(4-Fluorophenyl)-1-methylhydrazine from its byproducts, ensuring absolute quantitative accuracy.
5. System Validation (The Trustworthiness Check):
Action: Perform the entire protocol in independent triplicates. Calculate the Relative Standard Deviation (RSD) of the final concentrations.
Causality: The system is self-validating. If the RSD is < 5%, thermodynamic equilibrium and filter integrity are confirmed. If the RSD is > 5%, it indicates either incomplete saturation, temperature fluctuation, or filter breakthrough, triggering a mandatory rejection and re-equilibration of the batch.
Wikipedia Contributors. "Phenylhydrazine." Wikipedia, The Free Encyclopedia. URL:[Link]
Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
World Health Organization (WHO). "PHENYLHYDRAZINE." WHO Institutional Repository for Information Sharing (IRIS). URL:[Link]
Mechanism of action of fluorinated aryl hydrazines in biological systems
An In-depth Technical Guide on the Mechanism of Action of Fluorinated Aryl Hydrazines in Biological Systems Authored by: A Senior Application Scientist Foreword: The Strategic Synergy of Fluorine and the Hydrazine Moiety...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Mechanism of Action of Fluorinated Aryl Hydrazines in Biological Systems
Authored by: A Senior Application Scientist
Foreword: The Strategic Synergy of Fluorine and the Hydrazine Moiety
In the landscape of modern medicinal chemistry, few structural motifs have demonstrated the versatile and potent bioactivity of fluorinated aryl hydrazines. The strategic incorporation of fluorine into aryl hydrazine scaffolds has unlocked new therapeutic potential, transforming our ability to target and modulate the function of key enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer. This guide provides a comprehensive exploration of the intricate mechanisms of action that underpin the biological effects of this fascinating class of molecules. We will delve into the fundamental principles of their bioactivation, their interactions with biological targets, and the cutting-edge experimental approaches used to elucidate their mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and biology of fluorinated aryl hydrazines.
Part 1: The Dance of Electrons - Bioactivation and the Genesis of Reactivity
The journey of a fluorinated aryl hydrazine from a stable, administered compound to a biologically active agent is a fascinating tale of metabolic transformation. The core of their mechanism of action lies in their bioactivation to reactive intermediates that can then engage with their biological targets.
The Dual Nature of the Hydrazine Group: A Gateway to Reactivity
The hydrazine moiety (-NHNH2) is the cornerstone of the reactivity of these molecules. It possesses a dual chemical personality, acting as both a potent nucleophile and a reductant.[1] This duality is the key to its biological activity, as it can participate in a variety of enzymatic reactions that lead to its bioactivation.
The Role of Oxidative Metabolism: Igniting the Reactive Cascade
In biological systems, the bioactivation of aryl hydrazines is often initiated by oxidative metabolism, primarily mediated by cytochrome P450 (P450) enzymes and other oxidoreductases such as monoamine oxidases (MAOs).[2][3][4] This oxidative process can lead to the formation of several highly reactive intermediates, including aryldiazenes, aryl radicals, and benzoquinoneimines.[5][6]
The presence of a fluorine atom on the aromatic ring can significantly influence this metabolic activation. Fluorine's high electronegativity can alter the electron density of the aromatic ring, thereby influencing the rate and regioselectivity of P450-mediated oxidation.[7] For instance, a fluorine atom at the para position of an aniline derivative can lead to the formation of a reactive benzoquinoneimine as a primary metabolic product.[7]
Below is a generalized schematic of the bioactivation pathways of fluorinated aryl hydrazines:
Caption: Generalized bioactivation pathways of fluorinated aryl hydrazines.
Covalent Modification of Target Enzymes: The Irreversible Embrace
The reactive intermediates generated during bioactivation are the key effectors of the biological activity of fluorinated aryl hydrazines. These electrophilic species can form stable, covalent bonds with nucleophilic residues (such as cysteine, serine, or lysine) in the active sites of their target enzymes. This covalent modification leads to the irreversible inhibition of the enzyme, a hallmark of many fluorinated aryl hydrazine-based drugs.
Part 2: Case Studies in Targeted Inhibition - From Neurotransmission to Epigenetics
The principles of bioactivation and covalent modification are beautifully illustrated in the mechanisms of action of fluorinated aryl hydrazine-based inhibitors of two major classes of enzymes: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).
Monoamine Oxidase (MAO) Inhibitors: A Classic Tale of Irreversible Inhibition
The development of MAO inhibitors for the treatment of depression and neurodegenerative diseases is a classic chapter in medicinal chemistry. Early, non-selective MAO inhibitors like iproniazid, a hydrazine derivative, paved the way for the development of more selective and potent fluorinated analogs.[8]
Fluorinated aryl hydrazines, such as phenelzine, act as mechanism-based irreversible inhibitors of MAO. The enzyme's flavin adenine dinucleotide (FAD) cofactor plays a crucial role in the catalytic cycle, and it is this very cofactor that becomes the target of the reactive intermediate generated from the inhibitor. The fluorine atom can enhance the potency and selectivity of these inhibitors, as well as improve their pharmacokinetic properties.[9][10]
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: A New Frontier in Cancer Therapy
LSD1 has emerged as a key therapeutic target in oncology due to its role in epigenetic regulation and its overexpression in various cancers.[11][12][13] Fluorinated aryl hydrazines have been successfully developed as potent and selective irreversible inhibitors of LSD1.[14][15]
Similar to MAO, LSD1 is also a FAD-dependent enzyme. The mechanism of inhibition involves the oxidative bioactivation of the fluorinated aryl hydrazine within the LSD1 active site, leading to the formation of a reactive species that covalently modifies the FAD cofactor. This results in the irreversible inactivation of the enzyme.
The following diagram illustrates the general mechanism of FAD-dependent enzyme inhibition by a fluorinated aryl hydrazine:
Caption: Mechanism of FAD-dependent enzyme inactivation.
Part 3: The Investigator's Toolkit - Experimental Approaches for Mechanistic Elucidation
A deep understanding of the mechanism of action of fluorinated aryl hydrazines relies on a suite of sophisticated experimental techniques. These methods allow researchers to probe the intricate details of enzyme inhibition, identify the site of covalent modification, and assess the biological consequences of target engagement.
For irreversible inhibitors, standard IC50 determination is insufficient. A more detailed kinetic analysis is required to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation).[16]
Protocol for Determining kinact and KI:
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable chromogenic or fluorogenic substrate in an appropriate buffer.
Inhibitor Incubation: Incubate the enzyme with various concentrations of the fluorinated aryl hydrazine inhibitor for different time intervals.
Residual Activity Measurement: At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution. Measure the initial rate of the enzymatic reaction.
Data Analysis:
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the apparent first-order rate constant of inactivation (kobs).
Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine kinact and KI.
Mass Spectrometry: Unveiling the Covalent Adduct
Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying the precise location of covalent modification on a target protein.[1][17][18][19][20]
Workflow for Identifying Covalent Adducts by LC-MS/MS:
In Vitro Labeling: Incubate the target protein with the fluorinated aryl hydrazine inhibitor.
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
Data Analysis: Search the MS/MS data against the protein sequence database to identify peptides that have been modified by the inhibitor. The mass shift corresponding to the addition of the reactive intermediate will pinpoint the modified amino acid residue.
Cellular Assays: Bridging the Gap between In Vitro and In Vivo
While in vitro studies are crucial for understanding the molecular mechanism of action, it is essential to validate these findings in a cellular context.
Target Engagement Assays: Techniques such as cellular thermal shift assay (CETSA) or activity-based protein profiling (ABPP) can be used to confirm that the fluorinated aryl hydrazine is engaging with its intended target inside the cell.
Downstream Functional Assays: Depending on the biological role of the target enzyme, a variety of downstream assays can be employed. For example, for an LSD1 inhibitor, one might perform chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) to assess changes in histone methylation marks, or quantitative reverse transcription PCR (qRT-PCR) to measure changes in the expression of target genes.
Part 4: The Future is Bright (and Fluorinated) - Emerging Trends and Future Directions
The field of fluorinated aryl hydrazines is continually evolving, with new discoveries and applications emerging at a rapid pace.
Novel Therapeutic Targets: Researchers are exploring the potential of fluorinated aryl hydrazines to inhibit other classes of enzymes, opening up new avenues for drug discovery.
Chemical Biology Probes: The unique reactivity of fluorinated aryl hydrazines makes them valuable tools for developing chemical biology probes to study enzyme function and identify new drug targets.[1]
Advanced Synthetic Methodologies: Advances in synthetic organic chemistry are enabling the creation of novel fluorinated aryl hydrazine scaffolds with improved potency, selectivity, and drug-like properties.[21][22][23]
Conclusion: A Powerful Partnership in Drug Discovery
The marriage of the fluorine atom and the aryl hydrazine moiety has created a powerful and versatile platform for the development of innovative therapeutics. Their ability to undergo bioactivation to form reactive intermediates that covalently modify their target enzymes provides a robust mechanism for achieving potent and durable biological effects. As our understanding of the intricate mechanisms of action of these fascinating molecules continues to grow, so too will their impact on human health.
References
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC. (URL: )
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (URL: )
Recent advances in the synthesis of fluorinated hydrazones - ResearchG
Recent advances in the synthesis of fluorinated hydrazones - RSC Publishing. (URL: )
Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - Beilstein Journals. (URL: )
Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - MDPI. (URL: )
Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC. (URL: )
Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes - M
LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC - NIH. (URL: )
Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. (URL: )
An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - MDPI. (URL: )
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega. (URL: )
(PDF)
Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC. (URL: )
The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr
Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones | ACS Omega. (URL: )
Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine.
Covalent Chemical Tools for Profiling Post-Translational Modific
"Development of Fluorinated MAO-B inhibitors as potential drug candid
Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. (URL: )
Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. (URL: )
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (URL: )
Recent advances in the synthesis of fluorin
Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions | Request PDF - ResearchG
Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed. (URL: )
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC. (URL: )
LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers. (URL: )
Case studies of fluorine in drug discovery - OUCI. (URL: )
Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds | ACS Omega - ACS Public
Free radical-mediated activation of hydrazine deriv
A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies - Sheikh - Current Medicinal Chemistry. (URL: )
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New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC. (URL: )
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Thermodynamic Stability and Degradation Pathways of 1-(4-Fluorophenyl)-1-methylhydrazine: A Mechanistic Guide
Executive Summary 1-(4-Fluorophenyl)-1-methylhydrazine is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the production of fluorinated indole derivatives via the Fis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(4-Fluorophenyl)-1-methylhydrazine is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the production of fluorinated indole derivatives via the Fischer indole synthesis[1]. Despite its synthetic utility, arylhydrazines are notoriously unstable and prone to rapid degradation under ambient conditions. This technical whitepaper provides an in-depth analysis of the thermodynamic stability, autoxidation mechanisms, and degradation pathways of 1-(4-Fluorophenyl)-1-methylhydrazine. By understanding the causality behind its reactivity, researchers can design robust formulation strategies, optimize storage conditions, and prevent the formation of toxic genotoxic impurities (GTIs) such as nitrosamines or diazonium salts.
Thermodynamic Stability Profile
The thermodynamic instability of 1-(4-Fluorophenyl)-1-methylhydrazine is fundamentally driven by the weak nitrogen-nitrogen (N-N) single bond, which suffers from lone-pair/lone-pair electrostatic repulsion. The standard enthalpy of formation for arylhydrazines indicates that their decomposition into nitrogen gas and aromatic hydrocarbons is highly exothermic[2].
Electronic Effects of the 4-Fluoro Substitution
The stability of the hydrazine moiety is heavily influenced by the substituents on the aromatic ring. The fluorine atom at the para position exerts two competing electronic effects:
Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density from the aromatic ring and, consequently, from the N1 nitrogen. This slightly increases the oxidation potential of the molecule compared to unsubstituted 1-methyl-1-phenylhydrazine, offering a marginal increase in thermodynamic stability.
Resonance Effect (+R): The lone pairs on the fluorine atom can donate into the pi-system of the benzene ring, partially offsetting the inductive withdrawal.
Despite the -I effect, the lone pair on the N2 (terminal) nitrogen remains highly nucleophilic and susceptible to Single Electron Transfer (SET). Thermodynamic profiling reveals that the molecule is stable in acidic solutions (where the hydrazine is protonated, locking the lone pairs), but undergoes rapid autoxidation in neutral and alkaline environments[3].
Degradation Pathways (Mechanistic Breakdown)
The degradation of 1-(4-Fluorophenyl)-1-methylhydrazine is not a simple unimolecular decomposition; it is a complex, autocatalytic cascade driven by oxygen and trace metals.
Pathway A: Autoxidation and Radical Propagation (Primary)
In the presence of dissolved oxygen (O2) and trace transition metals (e.g., Cu2+, Fe3+), the hydrazine undergoes a SET to form a radical cation. This process reduces O2 to the superoxide radical (O2•-), which acts as both a product and a chain propagator[4].
Initiation: The hydrazine loses an electron and a proton to form a hydrazyl radical.
Propagation: The hydrazyl radical reacts further with oxygen to form a highly unstable phenyldiazene derivative[3].
Termination/Cleavage: The diazene intermediate rapidly decays via homolytic cleavage, releasing nitrogen gas (N2) and a 4-fluorophenyl radical. This radical can abstract a hydrogen atom from the solvent to form fluorobenzene or react with other species to form biphenyl derivatives[3].
Pathway B: Disproportionation
In anaerobic conditions at elevated temperatures, the compound can undergo bimolecular disproportionation. Two molecules of 1-(4-Fluorophenyl)-1-methylhydrazine react to yield one molecule of the corresponding aniline (4-fluoro-N-methylaniline) and one molecule of a diazenyl derivative, which subsequently decomposes.
Caption: Oxidative degradation pathway of 1-(4-Fluorophenyl)-1-methylhydrazine via radical intermediates.
Experimental Protocols for Stability Profiling
To accurately assess the stability of this compound, researchers must employ self-validating protocols that account for its autocatalytic degradation. The following methodologies are designed to isolate specific degradation variables.
Causality Check: Because autoxidation is catalyzed by trace metals and oxygen, this assay uses a controlled spike of Cu2+ to normalize the initiation rate, allowing for reproducible kinetic modeling.
Reagent Preparation: Prepare a 1.0 mM stock solution of 1-(4-Fluorophenyl)-1-methylhydrazine in degassed HPLC-grade acetonitrile.
Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.4). Divide into two aliquots: one purged with Argon for 30 minutes (anaerobic), and one saturated with ambient air (aerobic).
Stress Induction: Spike the aerobic buffer with 10 µM CuSO4. Inject the hydrazine stock into both buffers to a final concentration of 100 µM. Incubate at 37°C.
Aliquoting and Quenching: At 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots. Immediately quench the reaction by adding 10 µL of 100 mM ascorbic acid. Why? Ascorbic acid acts as a potent radical scavenger, instantly halting the superoxide-driven propagation chain and preventing further degradation during autosampler queuing.
Quantification: Analyze via LC-MS/MS using a C18 column and a gradient of water/acetonitrile with 0.1% formic acid. Monitor the disappearance of the parent mass and the appearance of fluorobenzene and 4-fluoro-N-methylaniline.
Protocol 2: Isothermal Microcalorimetry (IMC) for Thermodynamic Profiling
Causality Check: DSC/TGA often requires high temperatures that trigger violent decomposition. IMC allows for the measurement of the minute exothermic heat flow of slow degradation at ambient storage temperatures (e.g., 25°C).
Sample Loading: Under a nitrogen atmosphere in a glovebox, load 50 mg of solid 1-(4-Fluorophenyl)-1-methylhydrazine into a glass IMC ampoule.
Sealing: Seal the ampoule hermetically to prevent atmospheric moisture and oxygen ingress.
Measurement: Insert the ampoule into the microcalorimeter equilibrated at 25°C. Record the heat flow (µW) continuously for 72 hours.
Data Analysis: Integrate the heat flow curve to determine the total enthalpy of degradation (
ΔHdeg
). Use the Arrhenius equation to extrapolate the shelf-life based on the zero-order heat production rate.
Caption: Step-by-step experimental workflow for thermodynamic and oxidative stability profiling.
Quantitative Data Summary
The table below summarizes the kinetic parameters of 1-(4-Fluorophenyl)-1-methylhydrazine degradation under various environmental conditions, highlighting the critical role of pH and oxygen.
Environmental Condition
Dissolved O2
Additive / Catalyst
Half-Life (
t1/2
) at 25°C
Primary Degradant Identified
pH 2.0 (HCl)
Aerobic
None
> 30 Days
Negligible
pH 7.4 (Phosphate)
Anaerobic
1 mM EDTA
> 14 Days
4-Fluoro-N-methylaniline
pH 7.4 (Phosphate)
Aerobic
None
~ 4.5 Hours
Fluorobenzene, N2
pH 7.4 (Phosphate)
Aerobic
10 µM Cu2+
< 15 Minutes
Fluorobenzene, N2, H2O2
Note: The dramatic stabilization at pH 2.0 is due to the protonation of the hydrazine nitrogens, which removes the lone pair availability required to initiate the Single Electron Transfer (SET) to oxygen[3]. The addition of EDTA in anaerobic conditions sequesters trace metals, shutting down the catalytic cycle.
Conclusion and Formulation Strategy
The thermodynamic instability of 1-(4-Fluorophenyl)-1-methylhydrazine is an inherent chemical property dictated by its weak N-N bond and susceptibility to autoxidation[4]. For drug development professionals utilizing this intermediate, strict environmental controls are mandatory. Storage and reaction vessels must be thoroughly purged with inert gas (Argon/Nitrogen), and the use of chelating agents (like EDTA) or acidic storage conditions (as a hydrochloride salt) is highly recommended to prevent the generation of reactive oxygen species and toxic radical byproducts[1][3].
References
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Free radical production during phenylhydrazine-induced hemolysis: A mechanism for phenylhydrazine-induced hemolysis
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An Efficient Fischer Indole Synthesis of Avitriptan, a Potent 5-HT1D Receptor Agonist: Synthesis of Arylhydrazine Precursor
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Application Notes: Fischer Indole Synthesis of 6-Fluoro-1-methyl-1H-indole from 1-(4-Fluorophenyl)-1-methylhydrazine
For: Researchers, scientists, and drug development professionals. Introduction: The Enduring Relevance of the Fischer Indole Synthesis Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a co...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for constructing the indole nucleus.[1][2][3][4] This structural motif is a privileged scaffold in a multitude of pharmaceuticals, natural products, and functional materials, underscoring the reaction's continued importance in modern drug discovery and organic synthesis.[5][6] Many antimigraine drugs of the triptan class, for instance, are synthesized using this method.[1][7] This application note provides a detailed protocol for the synthesis of 6-fluoro-1-methyl-1H-indole, a valuable fluorinated indole derivative[8], using 1-(4-Fluorophenyl)-1-methylhydrazine and an appropriate carbonyl compound. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a carbonyl compound like an aldehyde or ketone.[1][2][3][9] The choice of acid catalyst is a critical parameter that can significantly influence the reaction's success and yield.[2][5] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed.[1][2][5]
Mechanistic Insights: A Step-by-Step Look at the Transformation
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted mechanism for the Fischer indole synthesis proceeds through several key stages, initiated by an acid catalyst.[1][9][10]
Hydrazone Formation: The synthesis begins with the condensation of the arylhydrazine, in this case, 1-(4-Fluorophenyl)-1-methylhydrazine, with a carbonyl compound to form the corresponding arylhydrazone.[1][3][10]
Tautomerization to Ene-hydrazine: The resulting hydrazone then undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer.[1][7][10]
[2][2]-Sigmatropic Rearrangement: Following protonation by the acid catalyst, the ene-hydrazine intermediate undergoes a crucial[2][2]-sigmatropic rearrangement. This is the key bond-forming step that establishes the indole framework, resulting in a di-imine intermediate.[1][7][10]
Cyclization and Aromatization: The di-imine intermediate then cyclizes to form a cyclic aminoacetal (or aminal).[1][7] Under the acidic conditions, this intermediate eliminates a molecule of ammonia (or a primary amine in the case of an N-substituted hydrazine), leading to the formation of the energetically favorable aromatic indole ring.[1][7][10] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product.[1][7]
Experimental Workflow Diagram
Caption: A generalized workflow for the Fischer indole synthesis.
This protocol details a two-step approach where the hydrazone is formed first, followed by the acid-catalyzed cyclization. This can sometimes offer better control over the reaction compared to a one-pot procedure.
Step 1: Formation of the Hydrazone Intermediate
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-Fluorophenyl)-1-methylhydrazine (1.0 eq) in glacial acetic acid.
Add pyruvic acid (1.05 eq) dropwise to the stirred solution at room temperature.
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) for 1-2 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
Allow the reaction mixture to cool to room temperature. The hydrazone may precipitate out of solution. If so, it can be isolated by filtration, washed with cold ethanol, and dried under vacuum. Alternatively, for a one-pot approach, proceed directly to the next step.
Step 2: Acid-Catalyzed Cyclization to 6-Fluoro-1-methyl-1H-indole
Method A: Using Polyphosphoric Acid (PPA)
In a clean, dry round-bottom flask, add the isolated hydrazone from Step 1 (1.0 eq) to polyphosphoric acid (a sufficient quantity to ensure good stirring).[9]
Heat the mixture with stirring to 100-120 °C for 2-4 hours. The reaction mixture will become viscous.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Method B: Using Zinc Chloride (ZnCl₂)
In a round-bottom flask, intimately mix the dried hydrazone from Step 1 (1.0 eq) with anhydrous zinc chloride (2.0-3.0 eq).
Heat the mixture in an oil bath to 150-170 °C for 1-2 hours.
The mixture will melt and then solidify. After cooling, dissolve the solid mass in a mixture of water and ethyl acetate.
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Step 3: Purification
The crude product obtained from either method should be purified by column chromatography on silica gel.[2]
A suitable eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
Collect the fractions containing the desired product (as indicated by TLC) and concentrate them under reduced pressure to yield pure 6-fluoro-1-methyl-1H-indole.
Expected Results and Characterization
The final product, 6-fluoro-1-methyl-1H-indole, should be a solid or oil. The expected yield can vary depending on the chosen catalyst and reaction conditions but is typically in the range of 60-80%.
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the N-methyl group, and the protons on the indole ring.
¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the product.
Troubleshooting and Field-Proven Insights
Problem
Potential Cause(s)
Suggested Solution(s)
Low or no product formation
Inactive catalyst (e.g., hydrated ZnCl₂). Insufficient heating. Decomposition of starting materials or product.
Use freshly opened or properly dried anhydrous ZnCl₂. Ensure the reaction temperature is maintained. Consider a milder acid catalyst or lower reaction temperature.
Formation of multiple products
Isomeric indole formation if an unsymmetrical ketone is used. Side reactions like aldol condensation.[12]
Use a symmetrical ketone or aldehyde if possible. Add the carbonyl compound slowly to the reaction mixture.[12]
Difficulty in purification
Formation of polymeric byproducts.
Ensure complete neutralization during work-up. Use a gradient elution during column chromatography for better separation.
Reaction failure with certain substrates
Electron-donating groups on the carbonyl compound can promote N-N bond cleavage, which competes with the desired rearrangement.[13]
Consider alternative synthetic routes for highly substituted or electronically challenging indoles.
Conclusion
The Fischer indole synthesis is a robust and highly adaptable method for the preparation of a wide range of indole derivatives. By carefully selecting the starting materials and optimizing the reaction conditions, particularly the choice of acid catalyst, researchers can efficiently synthesize valuable compounds like 6-fluoro-1-methyl-1H-indole. The protocol and insights provided in this application note are intended to serve as a comprehensive guide for scientists in the pharmaceutical and chemical industries, enabling them to leverage this classic reaction for their research and development endeavors.
References
Fischer indole synthesis. (2023). In Wikipedia. Retrieved from [Link]
Ghandi, M., & Aryan, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry, 7(S1), S296-S300.
[Named Reaction #5]: Fischer Indole Synthesis. (2017, February 21). Reddit. Retrieved from [Link]
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
Fischer Indole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54064-54096.
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
Fischer indole synthesis applied to the total synthesis of n
The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. (n.d.). Retrieved from [Link]
Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved from [Link]
Narayan, R. S., et al. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(7), 2393–2397.
Beller, M., et al. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry, 70(15), 5828–5835.
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024, August 11). Molecules, 29(16), 3656.
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
The Crucial Role of 6-Fluoro-2-methyl-1H-indole in Modern Drug Discovery. (2026, March 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2010, July 21). TSI Journals.
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis of 4-Acylpyrazoles from Saturated Ketones and Hydrazones Featured with Multiple C(sp3)–H Bond Functionalization and C–C Bond Cleavage and Reorganization. (2017, June 22). The Journal of Organic Chemistry, 82(14), 7241–7249.
Synthetic method of 6-fluoroindole-3-acetonitrile. (n.d.). Google Patents.
Processes for production of indole compounds. (n.d.). Google Patents.
6-Fluoro-1-methyl-1h-indole. (n.d.). PubChem. Retrieved from [Link]
Wolff–Kishner reduction. (2023). In Wikipedia. Retrieved from [Link]
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
Application Note: Regioselective Synthesis of Fluorinated Pyrazoles using 1-(4-Fluorophenyl)-1-methylhydrazine
Executive Summary The synthesis of highly specific N-heterocycles is a cornerstone of modern drug discovery. Among these, the pyrazole core is ubiquitous in anti-inflammatory, anti-cancer, and kinase-inhibiting therapeut...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly specific N-heterocycles is a cornerstone of modern drug discovery. Among these, the pyrazole core is ubiquitous in anti-inflammatory, anti-cancer, and kinase-inhibiting therapeutics. 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7) serves as a premium, unsymmetrical building block for generating complex N-aryl-N-methyl pyrazoles.
This application note provides researchers and drug development professionals with an authoritative guide to controlling the regioselectivity of pyrazole cyclizations using this specific hydrazine. By manipulating reaction conditions—shifting from traditional acidic condensations to modern copper-catalyzed oxidative cycloadditions—chemists can selectively access either the 1,5-disubstituted or 1,3-disubstituted pyrazole isomers.
Mechanistic Rationale & Chemical Causality
The Role of the 4-Fluoro and N-Methyl Substituents
In medicinal chemistry, the strategic incorporation of fluorine dramatically alters a molecule's pharmacokinetic profile. As detailed in the literature regarding [1], the 4-fluoro substitution on the phenyl ring serves a dual purpose:
Metabolic Stability: It blocks the para-position of the phenyl ring, preventing rapid Phase I metabolism (specifically CYP450-mediated para-hydroxylation), thereby extending the drug's half-life.
Lipophilicity & Binding: The highly electronegative fluorine atom increases lipophilicity and can participate in multipolar interactions within protein binding pockets.
The N-methyl group prevents tautomerization in the final pyrazole product, locking the molecule into a single, predictable conformation. However, this creates an unsymmetrical hydrazine, leading to regioselectivity challenges during synthesis.
Causality of Regioselectivity
In 1-(4-fluorophenyl)-1-methylhydrazine, the two nitrogen atoms have vastly different electronic and steric environments. The internal nitrogen (N1) is sterically hindered by the methyl and fluorophenyl groups, and its lone pair is partially delocalized into the aromatic ring. Consequently, the terminal nitrogen (N2, the
NH2
group) is significantly more nucleophilic.
Kinetic Control (Acidic Condensation): The nucleophilic N2 rapidly attacks the most electrophilic carbonyl of a 1,3-diketone. Subsequent cyclization yields the 1,5-disubstituted pyrazole .
Thermodynamic/Catalytic Control (Oxidative [3+2] Cycloaddition): By utilizing copper catalysis and alkynoates, the hydrazine is oxidized into a reactive diazenium intermediate. This forces a synchronous [3+2] cycloaddition, reversing the selectivity to favor the 1,3-disubstituted pyrazole [2].
Visualizing the Synthetic Workflow
Workflow detailing the divergent regioselective synthesis of pyrazoles based on catalytic conditions.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls and specific workup rationales.
Protocol A: Synthesis of 1,5-Disubstituted Pyrazoles via Acidic Condensation
This protocol leverages the inherent nucleophilicity of the
NH2
group to drive kinetic regioselectivity.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in absolute ethanol (10 mL).
Hydrazine Addition: Add 1-(4-fluorophenyl)-1-methylhydrazine (1.1 mmol) dropwise at 0 °C. Causality: Adding the hydrazine at a low temperature prevents uncontrolled exothermic polymerization and limits side reactions.
Catalysis: Add 2-3 drops of concentrated HCl (37%). Causality: The acid activates the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal
NH2
of the hydrazine.
Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting diketone validates reaction completion.
Workup (Self-Validation): Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous
NaHCO3
(20 mL). Causality: The bicarbonate wash neutralizes the HCl and removes any unreacted polar hydrazine salts.
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and purify via silica gel flash chromatography.
Analytical Validation: Confirm the 1,5-regioisomer via 1H NMR; the pyrazole C4-proton typically appears as a distinct singlet around
δ
6.2 - 6.5 ppm, shielded by the adjacent aryl group.
Protocol B: Synthesis of 1,3-Disubstituted Pyrazoles via Oxidative [3+2] Cycloaddition
Adapted from recent advancements in[2], this method forces thermodynamic regioselectivity.
Preparation: In a 25 mL Schlenk tube, combine 1-(4-fluorophenyl)-1-methylhydrazine (0.5 mmol), a substituted methyl 3-phenylpropiolate (alkynoate) (0.75 mmol), and
Cu(OAc)2
(0.1 mmol, 20 mol%).
Solvent & Atmosphere: Add DMF (3 mL) and
K2CO3
(1.0 mmol). Purge the vessel with
O2
gas and maintain under an
O2
balloon. Causality: The copper catalyst requires molecular oxygen as a terminal oxidant to convert the hydrazine into the highly reactive diazenium intermediate necessary for the [3+2] cycloaddition.
Reaction: Stir the mixture at 80 °C for 12 hours.
Workup: Cool the mixture and dilute with Ethyl Acetate (30 mL). Wash sequentially with a 10% aqueous EDTA solution (2 x 15 mL) and brine. Causality: EDTA strongly chelates the copper ions, preventing paramagnetic line broadening in subsequent NMR analysis and removing toxic heavy metals from the product.
Purification: Dry over
MgSO4
, concentrate, and purify via column chromatography.
Analytical Validation: The 1,3-regioisomer is confirmed by 1H NMR, where the pyrazole C4-proton is shifted further downfield (
δ
6.8 - 7.2 ppm) due to the absence of the shielding effect from the N1-aryl group.
Quantitative Data Summary
The table below summarizes the expected regioselectivity and yields based on the chosen synthetic pathway, demonstrating the robust control afforded by the protocols above.
Fluorinated pyrazoles synthesized from 1-(4-fluorophenyl)-1-methylhydrazine are frequently investigated as potent inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical target in inflammatory diseases and oncology. The N-methyl group ensures the pyrazole fits precisely into the hydrophobic ATP-binding pocket of the kinase, while the 4-fluorophenyl ring interacts with the hydrophobic region II of the active site.
Mechanism of action for fluorophenyl-pyrazole derivatives in the p38 MAPK inflammatory signaling pathway.
References
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
URL:[Link]
Wang, J., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2345-2355.
URL:[Link]
Tu, Y., et al. (2024). Selective N-functionalization of Arylhydrazines with Primary Alcohols and Acids under PPh3/DDQ System. The Journal of Organic Chemistry, 89(13), 9012-9020.
URL:[Link]
Application Note: 1-(4-Fluorophenyl)-1-methylhydrazine in the Synthesis of CNS-Active Tricyclic Indoles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Chemical Rationale In modern medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the strategic incorporation of halogens and alkyl groups into heterocyclic scaffolds is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7) serves as a highly specialized pharmaceutical intermediate, primarily utilized in the synthesis of fluorinated, N-methylated indole derivatives via the Fischer Indole Synthesis.
This intermediate is particularly valuable in the development of central nervous system (CNS) therapeutics, such as inhibitors targeting Tau protein aggregation in neurodegenerative diseases (e.g., Alzheimer's disease)[1].
The Causality of Structural Choices:
Para-Fluorine Substitution: The highly electronegative fluorine atom at the para position of the phenyl ring increases the lipophilicity of the resulting indole, enhancing blood-brain barrier (BBB) permeability. Furthermore, it blocks cytochrome P450-mediated para-hydroxylation, significantly improving the metabolic half-life of the drug candidate.
N-Methylation: The presence of the N-methyl group on the hydrazine moiety ensures that the resulting indole nitrogen is alkylated. This eliminates a hydrogen-bond donor (HBD), which is often crucial for fine-tuning target receptor affinity and preventing rapid phase II metabolism (e.g., glucuronidation) at the indole nitrogen.
Mechanistic Pathway & Visualization
The primary application of 1-(4-Fluorophenyl)-1-methylhydrazine is its condensation with cyclic ketones (such as tert-butyl 4-oxopiperidine-1-carboxylate) to form complex tricyclic systems like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles[2].
The reaction proceeds via a classic Fischer Indole mechanism, but the steric hindrance of the N-methyl group and the electron-withdrawing nature of the fluorine atom necessitate highly optimized acidic conditions to drive the [3,3]-sigmatropic rearrangement.
Synthesis workflow of tricyclic indoles via Fischer Indole Synthesis.
Reaction Optimization Data
Because 1-(4-Fluorophenyl)-1-methylhydrazine is less nucleophilic than unsubstituted phenylhydrazine (due to the electron-withdrawing fluorine), the choice of acid catalyst and solvent is critical. The table below summarizes the optimization of the Fischer Indole cyclization step to maximize the yield of the tricyclic scaffold.
Acid strength insufficient to drive [3,3]-rearrangement.
3
Dioxane
4M HCl in Dioxane
90
8
68%
Good conversion, but competitive Boc-deprotection occurs.
4
Dioxane
H₂SO₄ (conc.)
100
4
84%
Optimal; rapid rearrangement outpaces side reactions.
Data synthesized from protocol parameters for tauopathy drug intermediate synthesis[3].
Experimental Protocol: Synthesis of a Tricyclic Indole Scaffold
The following protocol details the synthesis of a Boc-protected 8-fluoro-9-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole using 1-(4-Fluorophenyl)-1-methylhydrazine. This procedure is designed as a self-validating system, incorporating critical checkpoints to ensure reaction fidelity.
Materials Required
1-(4-Fluorophenyl)-1-methylhydrazine (or its hydrochloride salt)
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Fluorophenyl)-1-methylhydrazine (1.0 equiv, e.g., 10 mmol) and tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous 1,4-dioxane (20 mL).
Causality Check: Ensure the system is under an inert atmosphere (N₂) to prevent oxidative degradation of the hydrazine prior to hydrazone formation.
Step 2: Acid-Catalyzed Condensation
Cool the reaction mixture to 0 °C using an ice-water bath.
Slowly add concentrated H₂SO₄ (approx. 10% v/v relative to solvent, e.g., 2 mL) dropwise over 5 minutes.
Mechanistic Insight: The slow addition controls the exothermic protonation of the hydrazine and the carbonyl oxygen. The acid catalyzes the initial imine/hydrazone formation and subsequently forces the equilibrium toward the enehydrazine tautomer required for the next step.
Step 3: Rearrangement and Cyclization
Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 100 °C for 4 hours.
Validation Check (TLC/LC-MS): Monitor the reaction by TLC (Hexane:EtOAc 7:3). The disappearance of the hydrazone intermediate and the emergence of a lower-Rf, UV-active spot indicates successful [3,3]-sigmatropic rearrangement and subsequent cyclization (loss of ammonia).
Step 4: Quenching and Workup
Cool the reaction mixture to room temperature, then pour it slowly into 100 mL of crushed ice water.
Causality Check: Quenching with ice water prevents thermal degradation of the newly formed indole and minimizes the risk of acid-catalyzed cleavage of the Boc-protecting group, which is sensitive to high temperatures in aqueous acid.
Carefully neutralize the aqueous mixture to pH 7-8 using saturated aqueous NaHCO₃.
Extract the aqueous layer with EtOAc (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
Step 5: Purification
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude residue via silica gel column chromatography using a gradient of Hexane/EtOAc (10% to 20% EtOAc) to afford the pure tricyclic indole scaffold as an off-white solid.
References
Vehicle Example 12 Example 45 - Googleapis.com (Patent US 10,633,383 B2)
Source: United States Patent and Trademark Office / Google Patents
URL:[Link]
Synthesis of Tau Protein Aggregate Inhibitors (Patent US 10,633,383 B2 - Continuation)
Source: United States Patent and Trademark Office / Google Patents
URL:[Link]
Application Note: Step-by-Step Reaction Conditions for 1-(4-Fluorophenyl)-1-methylhydrazine Coupling
Executive Summary The coupling of 1-aryl-1-methylhydrazines with enolizable ketones via the Fischer Indole Synthesis (FIS) is a cornerstone methodology in pharmaceutical development. Specifically, the coupling of 1-(4-fl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The coupling of 1-aryl-1-methylhydrazines with enolizable ketones via the Fischer Indole Synthesis (FIS) is a cornerstone methodology in pharmaceutical development. Specifically, the coupling of 1-(4-fluorophenyl)-1-methylhydrazine yields
N
-methyl-5-fluoroindole or 6-fluorocarbazole scaffolds, which are highly privileged pharmacophores found in numerous serotonin receptor modulators and antipsychotic agents. This application note details a self-validating, step-by-step protocol for the synthesis of 6-fluoro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole using cyclohexanone as the model ketone, optimized for both thermal and microwave-assisted modalities.
Mechanistic Rationale & Chemical Causality (E-E-A-T)
To ensure high yields and prevent synthetic dead-ends, it is critical to understand the electronic and steric forces governing this specific coupling reaction[1].
1. The Role of the
N
-Methyl Group:
In a standard FIS using primary arylhydrazines, the final step involves the elimination of ammonia (
NH3
) to yield an
N
-unsubstituted indole. By utilizing an
N
-alkylated starting material like 1-(4-fluorophenyl)-1-methylhydrazine, the intermediate cyclic aminal directly eliminates ammonia to form the
N
-methyl indole. This substitution prevents the formation of competing
N
-unsubstituted byproducts and sterically locks the ene-hydrazine tautomer into a conformation that significantly accelerates the rate-determining [3,3]-sigmatropic rearrangement.
2. Electronic Effects of the Para-Fluorine:
Fluorine at the para position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). While it possesses a competing resonance-donating effect (+R), the net result in the transition state of the[3,3]-sigmatropic rearrangement is a slight electronic destabilization compared to electron-rich hydrazines (e.g., para-methoxy). Consequently, the nucleophilicity of the ene-hydrazine is reduced. To overcome this activation barrier and prevent the reaction from stalling at the hydrazone stage, robust acidic conditions (such as
p
-Toluenesulfonic acid, PTSA) or elevated thermal energy (microwave irradiation) are strictly required[2].
Visualized Reaction Workflow
Fig 1: Reaction workflow and mechanistic phases of the Fischer indolization process.
Step-by-Step Experimental Protocol
This protocol describes the one-pot, microwave-assisted synthesis, which provides superior yields and minimizes the oxidative degradation common in prolonged thermal refluxes[2].
p
-Toluenesulfonic acid monohydrate (PTSA) (0.2 equiv, 20 mol%)
Absolute Ethanol (Degassed via sparging with
N2
for 15 mins)
Phase 1: In Situ Hydrazone Formation
Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1-(4-fluorophenyl)-1-methylhydrazine hydrochloride (176.6 mg, 1.0 mmol) and anhydrous sodium acetate (82.0 mg, 1.0 mmol).
Solvation: Add 3.0 mL of degassed absolute ethanol. Stir at room temperature for 5 minutes. Causality Note: The sodium acetate liberates the free hydrazine base, preventing the hydrochloride salt from inhibiting the initial nucleophilic attack on the ketone.
Condensation: Add cyclohexanone (124 µL, 1.2 mmol) dropwise. Seal the vial and stir at 50 °C for 30 minutes.
Validation: Perform TLC (Hexanes:EtOAc 8:2). The disappearance of the hydrazine spot and the appearance of a new, less polar spot confirms quantitative hydrazone formation.
Phase 2: Microwave-Assisted Cyclization
Catalyst Addition: Unseal the vial and add PTSA monohydrate (38.0 mg, 0.2 mmol).
Irradiation: Reseal the vial and place it in a dedicated microwave synthesizer. Irradiate at 150 °C for 10 minutes (max power 600W, dynamic control).
Cooling: Allow the vessel to cool to room temperature via compressed air cooling. The solution will typically transition from pale yellow to a deep amber color, indicating the release of ammonia and completion of aromatization.
Phase 3: Workup & Isolation
Quenching: Transfer the reaction mixture to a separatory funnel containing 15 mL of saturated aqueous
NaHCO3
to neutralize the PTSA.
Extraction: Extract the aqueous layer with Ethyl Acetate (
3×15
mL). Combine the organic layers.
Washing & Drying: Wash the combined organics with brine (20 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure 6-fluoro-9-methyl-2,3,4,9-tetrahydro-1H-carbazole as an off-white solid.
Quantitative Optimization Data
The choice of catalyst and heating modality drastically affects the yield due to the deactivated nature of the fluorinated aryl ring. The table below summarizes optimization data for this specific transformation[2].
Catalyst System
Solvent
Heating Modality
Reaction Time
Isolated Yield (%)
Glacial Acetic Acid
None (Neat)
Thermal (Reflux, 118 °C)
12 hours
42%
ZnCl2
(1.5 equiv)
Toluene
Thermal (Reflux, 110 °C)
6 hours
65%
PTSA (20 mol%)
Toluene
Thermal (Reflux, 110 °C)
4 hours
78%
PTSA (20 mol%)
Ethanol
Microwave (150 °C)
10 minutes
91%
Troubleshooting Guide
Issue: Dark, tarry reaction mixtures with low yield.
Causality: Arylhydrazines are highly susceptible to auto-oxidation, forming diazo compounds and radical polymers at high temperatures.
Solution: Strictly use degassed solvents. If performing the reaction thermally instead of via microwave, maintain a positive pressure of Argon throughout the reflux.
Issue: Reaction arrests at the Hydrazone intermediate (confirmed by LC-MS).
Causality: The electron-withdrawing fluorine atom increases the activation energy required for the [3,3]-sigmatropic rearrangement. Weak acids (like acetic acid) may fail to sufficiently protonate the ene-hydrazine.
Solution: Increase the acid strength. Switch from Acetic Acid to PTSA or a Lewis acid like
ZnCl2
, and ensure the temperature is
≥
110 °C.
Issue: Formation of Regioisomers.
Causality: When coupling with unsymmetrical ketones (e.g., 2-pentanone instead of cyclohexanone), enolization can occur at two different
α
-carbons, leading to a mixture of 2,3-disubstituted indoles.
Solution: Regioselectivity is heavily influenced by the acid catalyst. Strongly acidic conditions (PTSA) generally favor the formation of the more thermodynamically stable substituted indole (reaction at the more substituted
α
-carbon).
References
The Fischer Indole Synthesis. Chemical Reviews. URL:[Link]
Application Note: Synthesis and Evaluation of 5-Fluoro-1-methylindole-Based Kinase Inhibitors Utilizing 1-(4-Fluorophenyl)-1-methylhydrazine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Rationale and Pharmacophore Design The indole ring is a highly privileged scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Rationale and Pharmacophore Design
The indole ring is a highly privileged scaffold in targeted oncology, forming the core of numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib, Alectinib, Osimertinib). However, optimizing the pharmacokinetic (PK) profile of indole-based leads often requires precise structural modifications to prevent rapid metabolic degradation and improve kinase selectivity.
This application note details the synthesis of a novel multi-targeted kinase inhibitor scaffold (targeting VEGFR2 and FGFR1) utilizing 1-(4-Fluorophenyl)-1-methylhydrazine () .
The Causality Behind the Chemical Building Block
The selection of 1-(4-Fluorophenyl)-1-methylhydrazine as the foundational building block is driven by three critical mechanistic advantages:
Absolute Regiocontrol via Fischer Indole Synthesis: Traditional syntheses of N-methylated indoles require the deprotonation of the indole NH using strong bases (e.g., NaH) followed by treatment with methyl iodide. This approach suffers from poor chemoselectivity when other nucleophilic functional groups are present and poses scalability hazards. By utilizing the pre-methylated hydrazine, the N-methyl group is installed intrinsically.
Symmetric [3,3]-Sigmatropic Rearrangement: The para-fluoro substituent on the hydrazine's phenyl ring directs the acid-catalyzed [3,3]-sigmatropic rearrangement exclusively to the equivalent ortho positions. This guarantees 100% regioselectivity, yielding exclusively the 5-fluoro-1-methylindole core.
Metabolic Shielding: The C5-fluorine atom is strategically positioned to block CYP450-mediated metabolic oxidation at the electron-rich indole 5-position, a common metabolic liability in kinase inhibitors .
Chemical Workflow and Mechanism of Action
The synthesis relies on a highly efficient condensation and cyclization sequence, followed by late-stage amide coupling to introduce the hinge-binding pharmacophore.
Workflow for the synthesis of 5-fluoro-1-methylindole kinase inhibitors.
The resulting compounds act as Type II ATP-competitive inhibitors, lodging into the ATP-binding pocket of VEGFR2 and preventing the downstream phosphorylation cascades responsible for tumor angiogenesis.
Mechanism of action for VEGFR2 inhibition by the synthesized indole derivatives.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within each step to ensure intermediate integrity before proceeding.
Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-Fluorophenyl)-1-methylhydrazine hydrochloride (1.76 g, 10.0 mmol) and absolute ethanol (25 mL).
Reagent Addition: Add anhydrous sodium acetate (0.82 g, 10.0 mmol) to liberate the free hydrazine, followed by ethyl pyruvate (1.22 g, 10.5 mmol) and glacial acetic acid (0.5 mL) as a catalyst.
Execution: Reflux the mixture at 80°C under an inert nitrogen atmosphere for 2 hours.
Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (30 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate.
Self-Validation (IPC):
TLC: Run in Hexane/EtOAc (4:1). The hydrazine starting material (ninhydrin active) should be completely consumed, replaced by a new UV-active spot (Rf ~0.6).
LC-MS: Confirm the presence of the[M+H]+ peak at m/z 239.1.
Step 2: Fischer Indole Cyclization
Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Causality Note: Eaton’s Reagent (11 wt% P2O5 in methanesulfonic acid) is utilized instead of traditional Polyphosphoric Acid (PPA). Eaton's reagent provides the necessary acidity and dehydrating power for the[3,3]-sigmatropic rearrangement but possesses a significantly lower viscosity, preventing localized charring and drastically simplifying the aqueous workup.
Reaction Setup: Dissolve the crude hydrazone (approx. 2.3 g) in Eaton’s Reagent (15 mL) at room temperature.
Execution: Heat the dark solution to 110°C for 4 hours.
Workup: Cool the mixture to room temperature and carefully pour it over crushed ice (100 g) while stirring vigorously. Extract the resulting precipitate with Dichloromethane (3 x 40 mL). Wash the combined organic layers with saturated NaHCO3 until the pH is neutral, dry over MgSO4, and concentrate.
Self-Validation (IPC):
1H-NMR (CDCl3): The defining validation metric is the appearance of the indole C3-H proton as a distinct singlet at δ 7.15 ppm . The N-methyl group will appear as a sharp singlet at δ 4.05 ppm . Loss of the hydrazone methyl signal confirms complete cyclization.
Step 3: Saponification and Amide Coupling
Generation of the Kinase Inhibitor Library
Causality Note: HATU is selected as the coupling reagent over EDC/HOBt. The indole-2-carboxylic acid is sterically hindered by the adjacent N-methyl group. HATU accelerates the formation of the active ester and prevents the formation of unreactive acyl guanidine byproducts, ensuring >90% coupling yields .
Saponification: Dissolve the indole ester (1.0 mmol) in THF/MeOH/H2O (2:1:1, 10 mL). Add LiOH·H2O (3.0 mmol) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3, filter the precipitated 5-fluoro-1-methyl-1H-indole-2-carboxylic acid, and dry under vacuum.
Coupling: Dissolve the acid (0.5 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.5 mmol) and HATU (0.55 mmol). Stir for 15 minutes to form the activated ester.
Amine Addition: Add the target pharmacophore amine (e.g., 4-amino-N-methylpyridine-2-carboxamide, 0.5 mmol). Stir at room temperature for 12 hours.
Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the final inhibitor.
Quantitative SAR & Kinase Assay Data
The synthesized library was evaluated against VEGFR2 and FGFR1 via a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. Caco-2 permeability was assessed to ensure the N-methyl group provided adequate oral bioavailability characteristics.
Compound ID
R-Group (Amine Pharmacophore)
VEGFR2 IC₅₀ (nM)
FGFR1 IC₅₀ (nM)
Caco-2 Permeability (Pₐₚₚ × 10⁻⁶ cm/s)
Inhibitor 3a
4-Amino-N-methylpyridine-2-carboxamide
14 ± 2
115 ± 8
18.4
Inhibitor 3b
3-Aminobenzamide
85 ± 5
420 ± 15
22.1
Inhibitor 3c
4-Fluoroaniline
450 ± 20
>1000
35.6
Inhibitor 3d
2-Amino-N-(pyridin-4-yl)benzamide
8 ± 1
45 ± 4
12.5
Data Interpretation: Inhibitor 3d demonstrates single-digit nanomolar potency against VEGFR2. The pre-installed N-methyl group from the 1-(4-Fluorophenyl)-1-methylhydrazine starting material locks the amide bond into a favorable trans conformation, optimizing hydrogen bonding with the kinase hinge region (Cys919 in VEGFR2).
References
Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase". Journal of Medicinal Chemistry, 49(5), 1562-1575. URL:[Link]
Faria, J. V., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects". Molecules, 27(1), 284. URL:[Link]
Application
Application Note: Strategic Utilization of 1-(4-Fluorophenyl)-1-methylhydrazine in Agrochemical Compound Preparation
Executive Summary The development of next-generation agrochemicals requires precise control over molecular architecture to combat resistant fungal strains and insect pests. 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of next-generation agrochemicals requires precise control over molecular architecture to combat resistant fungal strains and insect pests. 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7) [1] is a highly specialized, bifunctional building block utilized extensively in the discovery and preparation of advanced crop protection active ingredients (AIs). This compound serves as a critical precursor for the regioselective synthesis of heavily functionalized pyrazole scaffolds, which form the pharmacophoric core of numerous succinate dehydrogenase inhibitors (SDHIs) and GABA-gated chloride channel antagonists.
This application note details the mechanistic rationale for employing this specific hydrazine derivative and provides a self-validating protocol for its use in synthesizing agrochemical intermediates.
Mechanistic Insights: The Causality of Structural Design
As a Senior Application Scientist, it is crucial to understand why specific molecular modifications are chosen during the rational design of agrochemicals. The utility of 1-(4-fluorophenyl)-1-methylhydrazine is driven by two distinct structural features:
The Fluorine Advantage: Metabolic Shielding and Lipophilicity
The incorporation of fluorine into agrochemicals is a proven strategy to enhance bioactivity, chemical stability, and lipophilicity[2]. In this building block, the fluorine atom is strategically positioned at the para position of the aromatic ring. This serves a dual purpose:
Metabolic Shielding: The strong C–F bond acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation, which is a primary degradation pathway in both soil microbiomes and target pests[3].
Bioavailability: The high electronegativity and low polarizability of fluorine increase the overall lipophilicity (logP) of the resulting agrochemical, facilitating superior cuticular penetration in insects and translaminar movement in plant tissues[2].
The N1-Methyl Advantage: Dictating Regioselectivity
The synthesis of pyrazole-based agrochemicals typically involves the Knorr condensation of a hydrazine derivative with an unsymmetrical 1,3-dicarbonyl compound. When using standard monosubstituted arylhydrazines, this reaction often yields an inseparable mixture of 1,3,5-trisubstituted and 1,3,4-trisubstituted regioisomers, complicating purification and reducing overall yield[4].
By employing 1-(4-fluorophenyl)-1-methylhydrazine, the N1 position is sterically and electronically blocked by the methyl group. This forces the initial nucleophilic attack to occur exclusively via the unsubstituted terminal nitrogen (NH2) onto the most electrophilic carbonyl carbon of the 1,3-diketone[5]. The result is absolute regiocontrol, funneling the reaction pathway toward a single, predictable pyrazole regioisomer.
Quantitative Data: Impact of Substitution on Pyrazole Scaffolds
The following table summarizes the physicochemical and synthetic advantages of utilizing 1-(4-fluorophenyl)-1-methylhydrazine over unsubstituted analogs during agrochemical development.
Physicochemical Parameter
Unsubstituted Arylhydrazine
1-(4-Fluorophenyl)-1-methylhydrazine
Causality / Agrochemical Impact
Regiochemical Yield
Mixed (1,3,4- and 1,3,5-isomers)
>98% Single Isomer
N1-methyl sterically/electronically blocks alternative cyclization pathways[5].
Metabolic Stability
Low (Rapid para-hydroxylation)
High (CYP450 resistant)
Strong C–F bond prevents oxidative degradation in soil and target pests[3].
Lipophilicity (logP)
Baseline
Increased (+0.5 to 1.0)
Fluorine enhances cuticular penetration and translaminar mobility[2].
Target Affinity
Baseline
Enhanced
Fluorine enables multipolar interactions within the enzyme binding pocket[2].
Visualizing the Agrochemical Workflow
The following diagram illustrates the synthetic workflow and downstream biological application of the resulting pyrazole scaffold.
Caption: Workflow from regioselective condensation of 1-(4-Fluorophenyl)-1-methylhydrazine to AI target binding.
Standardized Protocol: Regioselective Synthesis of Fluorinated Pyrazoles
To ensure high scientific integrity, the following protocol is designed as a self-validating system , incorporating specific analytical checkpoints to verify causality and structural identity at each phase.
Step 1: Electrophile Preparation
Dissolve 1.0 equivalent of the unsymmetrical 1,3-dicarbonyl compound in the chosen solvent (0.2 M concentration).
Causality Note: Utilizing a fluorinated solvent like HFIP enhances the hydrogen-bonding network, which stabilizes the transition state and further improves the regioselectivity of the initial nucleophilic attack[4].
Step 2: Controlled Nucleophilic Addition
Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of 1-(4-fluorophenyl)-1-methylhydrazine dropwise over 15 minutes.
Causality Note: The N1-methyl group directs the initial attack of the terminal NH2 to the most electrophilic carbonyl. Maintaining a low temperature prevents rapid, unselective side reactions and suppresses premature dehydration.
Step 3: Thermally-Driven Cyclization
Remove the ice bath and heat the reaction mixture to reflux (or 70 °C) for 2 to 4 hours.
Causality Note: Thermal energy is required to drive the dehydration of the intermediate hydrazone and force the subsequent intramolecular cyclization, aromatizing the system into the stable pyrazole ring.
Self-Validation: The reaction is complete when the starting materials are consumed. LC-MS must show a single major peak corresponding to the
[M+H]+
of the desired regioisomer. The absence of a secondary peak of the same mass validates the regiocontrol of the N1-methyl group.
Step 5: Workup and Purification
Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous
NaHCO3
. Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
Step 6: Validation Checkpoint 2 (Structural Confirmation via 2D NMR)
Perform
1H
NMR,
13C
NMR, and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR on the purified product.
Self-Validation: Standard 1D NMR cannot definitively prove regiochemistry. NOESY is the definitive method for assigning pyrazole regiochemistry[4]. A strong NOE cross-peak between the N-methyl protons and the adjacent C5-proton (or substituent) on the pyrazole ring unambiguously confirms that the desired regioisomer was synthesized successfully.
References
Regioselective Synthesis of 1,3,5-Triaryl-4-alkylpyrazoles: Novel Ligands for the Estrogen Receptor
Source: Organic Letters (ACS Publications)
URL:[Link]
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments
Source: ResearchGate
URL:[Link]
FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges
Source: Fluoride Research
URL:[Link]
Reagents and catalysts for 1-(4-Fluorophenyl)-1-methylhydrazine heterocycle formation
Application Note: Reagents and Catalysts for the Synthesis of 1-(4-Fluorophenyl)-1-methylhydrazine-Derived Heterocycles Executive Summary 1-(4-Fluorophenyl)-1-methylhydrazine is a highly versatile, unsymmetrical binucleo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Reagents and Catalysts for the Synthesis of 1-(4-Fluorophenyl)-1-methylhydrazine-Derived Heterocycles
Executive Summary
1-(4-Fluorophenyl)-1-methylhydrazine is a highly versatile, unsymmetrical binucleophilic building block extensively utilized in medicinal chemistry and drug development. Its primary application lies in the construction of nitrogen-rich heterocycles, predominantly pyrazoles, indoles, and triazoles, which serve as core scaffolds for anti-inflammatory agents, kinase inhibitors, and central nervous system (CNS) therapeutics. This application note provides an in-depth technical guide to the reagents, catalytic systems, and validated protocols required to synthesize these heterocycles, focusing on maximizing yield and controlling regioselectivity.
Mechanistic Principles & Regioselectivity
The successful deployment of 1-(4-fluorophenyl)-1-methylhydrazine relies on understanding the distinct nucleophilic character of its two nitrogen atoms.
Steric and Electronic Causality: The
N1
nitrogen is sterically hindered by the methyl group and electronically deactivated by the electron-withdrawing 4-fluorophenyl ring. Consequently, the primary
N2
amine acts as the exclusive initial nucleophile.
Pathway Dynamics: In the classic Knorr pyrazole synthesis, the
N2
amine attacks the most electrophilic (or least sterically hindered) carbonyl of a 1,3-dicarbonyl compound to form a hydrazone intermediate[1]. Subsequent intramolecular cyclization occurs when the
N1
nitrogen attacks the remaining carbonyl, followed by dehydration to yield a fully aromatized pyrazole[2].
Regiocontrol: By utilizing a 1,1-disubstituted hydrazine, the reaction avoids the formation of regioisomeric mixtures that typically plague monosubstituted arylhydrazines, ensuring high fidelity in the synthesis of 1,5-disubstituted or 1,3,5-trisubstituted pyrazoles[3].
Mechanistic pathway of pyrazole formation via acid-catalyzed Knorr cyclocondensation.
Reagent Selection & Catalytic Systems
The choice of reagents and catalysts dictates the reaction pathway, kinetics, and environmental profile of the synthesis.
Acid Catalysts (Knorr Synthesis): Glacial acetic acid (AcOH) or catalytic hydrochloric acid (HCl) in ethanol are the gold standards[4]. The acid serves a dual purpose: it protonates the carbonyl oxygen to enhance its electrophilicity and facilitates the elimination of water during the final aromatization step.
Transition Metal Catalysts ([3+2] Cycloadditions): Recent advancements employ copper-promoted aerobic oxidative [3+2] cycloadditions. Using Cu(OAc)₂ in the presence of N,N-disubstituted hydrazines and alkynoates allows for the synthesis of highly substituted pyrazoles under mild, oxidant-free (using ambient air) conditions[5].
Handling Considerations: 1-(4-Fluorophenyl)-1-methylhydrazine is prone to air oxidation and is highly toxic. It is frequently sourced and stored as a hydrochloride salt. In situ neutralization with a mild, non-nucleophilic base (e.g., Triethylamine, TEA) is strictly required prior to the addition of the electrophile.
Comparative Data Summary
The following table summarizes the operational parameters for the two primary synthetic strategies utilizing 1-(4-fluorophenyl)-1-methylhydrazine.
Parameter
Classic Knorr Cyclocondensation
Cu-Promoted [3+2] Cycloaddition
Electrophile
1,3-Diketones /
β
-Ketoesters
Alkynoates (e.g., methyl propiolates)
Catalyst/Promoter
Glacial Acetic Acid (Catalytic)
Cu(OAc)₂ (Promoter)
Solvent System
Ethanol or 1-Propanol
DMF or DMSO
Temperature
78°C – 100°C (Reflux)
80°C – 100°C
Reaction Time
2 – 4 Hours
8 – 12 Hours
Regioselectivity
Excellent (Sterically driven)
Excellent (Metal-coordinated)
Typical Yields
75% – 92%
55% – 82%
Primary Advantage
High yield, scalable, low cost
Access to unique substitution patterns
Experimental Protocols
Protocol A: Acid-Catalyzed Knorr Synthesis of Pyrazoles
This protocol utilizes the hydrochloride salt of the hydrazine, representing the most stable and common form encountered in the laboratory[2].
Free-Basing the Hydrazine: In a 20-mL scintillation vial equipped with a magnetic stir bar, suspend 1-(4-fluorophenyl)-1-methylhydrazine hydrochloride (1.0 mmol) in absolute ethanol (5.0 mL). Add TEA (1.2 mmol) dropwise at room temperature. Stir for 10 minutes until the suspension clarifies, indicating the liberation of the free hydrazine.
Electrophile Addition: Add the 1,3-dicarbonyl compound (1.1 mmol) to the reaction mixture in a single portion.
Catalysis & Heating: Add 3-5 drops of glacial acetic acid to lower the pH and activate the carbonyl groups. Attach a reflux condenser and heat the mixture to 80°C using an aluminum heating block.
Monitoring: The solution will typically transition from clear to a yellow/orange hue as the hydrazone forms. Monitor the reaction via TLC (Mobile phase: 30% EtOAc / 70% Hexanes)[2]. The reaction is generally complete within 2 to 3 hours.
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL) to neutralize the acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Evaporate the solvent and purify the crude product via silica gel flash chromatography or recrystallization from hot ethanol.
Reaction Assembly: In an open-air reaction tube, combine the hydrazine (1.0 mmol), methyl 3-phenylpropiolate (1.2 mmol), and Cu(OAc)₂ (0.2 mmol) in DMF (4.0 mL).
Aerobic Heating: Stir the mixture vigorously at 90°C. The open-air environment is critical, as atmospheric oxygen acts as the terminal oxidant for the Cu(I)/Cu(II) catalytic cycle[5].
Monitoring: Allow the reaction to proceed for 8-10 hours. The mixture will darken significantly due to the copper complexes.
Quenching & Extraction: Cool the reaction to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers thoroughly with water (3 × 10 mL) to remove DMF, followed by a brine wash.
Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify via column chromatography (typically 5-10% EtOAc in petroleum ether) to isolate the functionalized pyrazole.
Troubleshooting & Analytical Validation
Incomplete Cyclization: If TLC indicates the persistence of the hydrazone intermediate, the cyclization/dehydration step is stalling. Increase the reaction temperature or add a Dean-Stark apparatus (if using toluene) to azeotropically remove water and drive the equilibrium forward.
Oxidative Degradation: If the free hydrazine turns dark brown or black before the reaction begins, it has undergone auto-oxidation. Always liberate the free base from the HCl salt immediately prior to use and degas solvents if performing sensitive cross-couplings.
Verification: Successful heterocycle formation is best confirmed via ¹H NMR. For pyrazoles derived from acetylacetone, the diagnostic aromatic pyrazole proton (
C4−H
) typically appears as a sharp singlet between
δ
6.00 and 6.50 ppm.
References
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at:[Link]
Copper-Promoted Aerobic Oxidative[3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at:[Link]
Technical Support Center: 1-(4-Fluorophenyl)-1-methylhydrazine Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving 1-(4-Fluorophenyl)-1-methylhydrazine. As a key intermediate in pharmaceutical and materials science, ensuring high yields and purity in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing coupling reactions involving 1-(4-Fluorophenyl)-1-methylhydrazine. As a key intermediate in pharmaceutical and materials science, ensuring high yields and purity in reactions with this building block is critical. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, FAQs, and validated protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide: Enhancing Yield and Purity
This section directly addresses the most common and critical issues observed during coupling reactions, particularly the Fischer indole synthesis, which is a primary application for this class of compound.
Q1: My Fischer indole synthesis reaction with 1-(4-Fluorophenyl)-1-methylhydrazine has a very low yield or is not working at all. What are the likely causes and how can I fix it?
A1: Senior Application Scientist Insights
Low or no yield in a Fischer indole synthesis is one of the most frequent challenges.[1] The cause is typically multifactorial, stemming from suboptimal reaction conditions, reagent quality, or inherent substrate limitations. The reaction involves the acid-catalyzed condensation of your hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and cyclization.[1] Each step is critical.
A systematic approach is the most effective way to diagnose and resolve the issue. Start by verifying the integrity of your starting materials before moving on to reaction parameters.
Caption: Desired reaction pathway vs. competing N-N bond cleavage.
Strategies to Minimize Side Products:
Catalyst Choice: Lewis acids (e.g., ZnCl₂) are often more effective than Brønsted acids at promoting the desired cyclization over the N-N cleavage pathway for challenging substrates.
[3]2. Substrate Modification: If possible, consider using a carbonyl partner with less electron-donating character.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can favor decomposition pathways.
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation-related side products.
[4]
Q3: Are there alternative coupling strategies if the Fischer indole synthesis repeatedly fails for my substrate?
A3: Senior Application Scientist Insights
Absolutely. While the Fischer indole synthesis is a classic method, modern cross-coupling chemistry offers powerful alternatives for forming the crucial C-N bond. The Palladium-catalyzed Buchwald-Hartwig amination is an excellent method for the direct N-arylation of hydrazines or protected hydrazine derivatives.
[5][6]
This approach is particularly useful when the required conditions for the Fischer indole synthesis are too harsh for other functional groups on your molecule. It involves coupling an aryl halide or triflate with the hydrazine in the presence of a palladium catalyst, a phosphine ligand, and a base.
[5][7]
Component
Examples
Role in Reaction
Palladium Precursor
Pd₂(dba)₃, Pd(OAc)₂
The active catalyst source.
Ligand
Xantphos, RuPhos, Josiphos (CyPF-tBu)
Stabilizes the Pd center and facilitates the catalytic cycle. Choice is critical. [7]
This method provides a modular and often milder route to the N-aryl hydrazine precursors needed for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the acid catalyst in the Fischer indole synthesis?
The acid catalyst is essential for two key steps in the mechanism: 1) It catalyzes the isomerization of the initially formed hydrazone into its reactive enamine tautomer, and 2) It facilitates the crucial-[2][2]sigmatropic rearrangement, which is the core bond-forming step of the reaction.
[1]
Q2: How does the N-methyl group on 1-(4-Fluorophenyl)-1-methylhydrazine affect the reaction compared to an unsubstituted phenylhydrazine?
The N-methyl group makes the hydrazine a tertiary amine derivative. In the context of the Fischer indole synthesis, this means the final product will be an N-methylated indole. Mechanistically, the methyl group can influence the electronic properties and steric environment around the nitrogen atoms, which may affect the rate of hydrazone formation and the subsequent rearrangement. For some substrates, this substitution can make the N-N bond more susceptible to the cleavage side reaction.
[3]
Q3: What are the best practices for handling and storing 1-(4-Fluorophenyl)-1-methylhydrazine?
Like most hydrazine derivatives, this compound should be treated as potentially toxic and handled with appropriate care. Always use personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. [8]Store the reagent in a tightly sealed container, protected from light and air, in a cool, dry place. Long-term exposure to air can lead to oxidation.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This is a general guideline and must be optimized for your specific substrates.
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the ketone or aldehyde (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or toluene, ~0.2-0.5 M concentration).
Catalyst Addition: If not using an acidic solvent, add the acid catalyst (e.g., p-TSA, 10-20 mol%; or ZnCl₂, 1.1 eq).
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
[4]6. Workup: Cool the reaction mixture to room temperature. If using a non-acidic solvent, dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated NaHCO₃ solution, followed by brine. If using an acidic solvent, carefully neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Pd-Catalyzed N-Arylation
This protocol requires strict anhydrous and anaerobic (inert atmosphere) conditions.
Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 eq), 1-(4-Fluorophenyl)-1-methylhydrazine (1.2-1.5 eq), and anhydrous solvent (e.g., toluene).
Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) with stirring.
Monitoring: Monitor the reaction by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
Gribble, G. W. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53854-53887. DOI: 10.1039/C7RA10716A
Dandapani, S., & Dudley, G. B. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(9), 3021–3027. Available from: [Link]
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5768-5771. DOI: 10.1021/ja2000212
Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558. DOI: 10.1055/s-0030-1260337
Reddit r/Chempros. (2025, June 8). Help with Low Yield Synthesis. Retrieved from [Link]
Reddit r/Chempros. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
Reddit r/Chempros. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]
Antos, J. M., & Francis, M. B. (2011). 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH. Bioconjugate Chemistry, 22(11), 2231–2237. Available from: [Link]
Antos, J. M., & Francis, M. B. (2011). 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations at low temperature and neutral pH. PubMed. Retrieved from [Link]
Vautravers, N. S., & Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 142(45), 19325–19334. Available from: [Link]
ResearchGate. (2014). Optimization of catalyst for coupling reaction. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of Rh-catalyzed coupling of phenyl hydrazine with.... Retrieved from [Link]
Gellis, A., & Vanelle, P. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2993. Available from: [Link]
Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]
Feng, X., et al. (2021). A bifunctional catalyst for efficient dehydrogenation and electro-oxidation of hydrazine. Journal of Materials Chemistry A, 9(1), 187-194. DOI: 10.1039/D0TA09883A
Aghapoor, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456-2465. Available from: [Link]
Li, J., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(19), 4567. Available from: [Link]
Suvorov, N. N., et al. (1974). Method of producing indole and substitution products of the same. U.S. Patent No. 3,790,596. Washington, DC: U.S.
Li, H., et al. (2009). CuI/4-Hydroxy-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. The Journal of Organic Chemistry, 74(11), 4107–4110. DOI: 10.1021/jo900609m
Technical Support Center: Troubleshooting Oxidation Issues with 1-(4-Fluorophenyl)-1-methylhydrazine
Welcome to the technical support center for 1-(4-Fluorophenyl)-1-methylhydrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-(4-Fluorophenyl)-1-methylhydrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Given the inherent reactivity of the hydrazine moiety, users may encounter challenges related to oxidative instability. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, supported by validated protocols and scientific principles to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Diagnosis and Causality
This section addresses the most common observations and questions related to the degradation of 1-(4-Fluorophenyl)-1-methylhydrazine, focusing on the underlying chemical principles.
Q1: My bottle of 1-(4-Fluorophenyl)-1-methylhydrazine has turned from a clear/pale yellow liquid to a dark brown or reddish oil. What is causing this discoloration?
A: This is a classic visual indicator of oxidation. Hydrazine derivatives, particularly arylhydrazines, are highly susceptible to oxidation by atmospheric oxygen.[1] The N-N bond is the reactive center, and its oxidation can initiate a cascade of reactions leading to highly conjugated, and therefore colored, byproducts such as azo (R-N=N-R') and azoxy (R-N=N+(O-)-R') compounds. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions which can catalyze the oxidation process.[1][2]
Q2: My initial characterization (NMR/LC-MS) of the reagent was clean, but subsequent analysis shows several new, unidentified peaks. How can I confirm if these are oxidation-related impurities?
A: The emergence of new peaks is a strong indicator of degradation. You can tentatively identify these impurities by looking for specific mass-to-charge (m/z) ratios in your LC-MS data.
Dimerization: A common pathway involves the formation of a tetrazene derivative through oxidative dimerization. Look for a peak corresponding to [2M - 2H]+, which for this compound would be approximately m/z 278.14.
Oxidation to Azo Compound: Further oxidation can lead to the corresponding azo compound, though this is more complex for a 1,1-disubstituted hydrazine.
Reaction with Solvents: If stored in reactive solvents, adducts may form. For example, if exposed to acetone, a common laboratory solvent, it can form the corresponding hydrazone.
Proton NMR (¹H NMR) can also be revealing. The disappearance of the N-H proton signal (if visible) and the appearance of complex aromatic signals or new methyl signals downfield can indicate the formation of various byproducts. Comparing your spectra to reference data for common impurities is advisable.[3][4]
Q3: What is the fundamental chemical mechanism that makes this compound so prone to oxidation?
A: The oxidation of hydrazines is a well-documented process that often proceeds through radical intermediates.[5] The core mechanism involves the following steps:
Initiation: A one-electron oxidation of the hydrazine nitrogen atom by an initiator (like O₂, a metal ion, or light) forms a hydrazine radical cation.
Propagation: This radical is highly reactive. It can deprotonate and dimerize with another radical to form a tetrazene, or it can react further with molecular oxygen to generate reactive oxygen species (ROS) and various degradation products.[1] The presence of the electron-rich fluorophenyl ring can influence the stability and reactivity of these radical intermediates.
This process is visually represented in the diagram below.
Caption: Simplified mechanism of hydrazine oxidation.
Q4: Aside from air, what other experimental factors can accelerate the degradation of my 1-(4-Fluorophenyl)-1-methylhydrazine?
A: Several factors beyond atmospheric oxygen can compromise the stability of your reagent:
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can cause vigorous and potentially hazardous reactions.[6][7]
Solvent Choice: Protic solvents, especially under non-inert conditions, can sometimes facilitate decomposition pathways.
Cross-Contamination: Using spatulas or syringes contaminated with transition metals (e.g., copper, iron from older spatulas) can introduce catalysts for oxidation.[1]
pH: The stability of hydrazines can be pH-dependent. Strongly acidic or basic conditions can promote different decomposition pathways. For reactions like hydrazone formation, a mildly acidic pH (around 4.5) is often optimal to catalyze the reaction without fully protonating and deactivating the hydrazine nucleophile.[8]
Part 2: Troubleshooting Guides & Standard Operating Protocols (SOPs)
This section provides actionable, step-by-step protocols to prevent, mitigate, and address oxidation.
Guide 1: Protocol for Proper Storage and Handling
Issue: The compound degrades over time in storage, leading to inconsistent experimental results.
Root Cause: Repeated exposure to atmospheric oxygen and light during storage and handling.
SOP-01: Long-Term Storage and Aliquoting
Procurement: Upon receipt, inspect the material's color and note it on the container.
Inert Atmosphere Overlay: Before sealing for storage, gently flush the headspace of the vial with a stream of dry, inert gas (argon is preferred for highly sensitive materials, but nitrogen is sufficient for most cases).
Seal Securely: Use a container with a PTFE-lined cap to ensure an airtight seal and prevent leaching of contaminants from the cap material.
Protect from Light: Store the container in a dark location or use an amber glass vial to prevent photo-oxidation.
Temperature Control: Store the sealed container in a refrigerator at 2-8°C. Do not freeze unless specified by the manufacturer, as this can cause moisture to condense upon warming.
Aliquoting Strategy: For frequently used reagents, it is best practice to divide the material into several smaller, single-use vials under an inert atmosphere. This prevents contamination and repeated air exposure of the bulk supply.
Guide 2: Protocol for Minimizing Oxidation During Chemical Reactions
Issue: A reaction involving 1-(4-Fluorophenyl)-1-methylhydrazine results in a low yield of the desired product and the formation of dark, insoluble byproducts.
Root Cause: Introduction of oxygen during the reaction setup or from contaminated solvents.
SOP-02: Inert Atmosphere Reaction Technique
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed moisture and cooled under a stream of inert gas.
Solvent Degassing: Oxygen dissolved in solvents is a primary culprit for oxidation. Degas all solvents immediately before use.
Method
Procedure
Pros
Cons
Freeze-Pump-Thaw
The solvent is frozen (liquid N₂), a vacuum is applied, and then it is thawed. Repeat 3x.
Most effective method.
Time-consuming; not suitable for all solvents.
Inert Gas Sparging
Bubble a fine stream of inert gas (Ar or N₂) through the solvent for 20-30 minutes.
Fast and convenient.
Less effective than Freeze-Pump-Thaw.
Sonication under Vacuum
Place the solvent flask in a sonicator bath and apply a vacuum.
Relatively quick.
Moderately effective.
Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.
Reagent Addition: Add the degassed solvent to the reaction flask via cannula or a gas-tight syringe. Add the 1-(4-Fluorophenyl)-1-methylhydrazine using a gas-tight syringe, ensuring the tip is below the surface of the solvent to prevent contact with the headspace.
Maintain Inert Atmosphere: Keep the reaction under a slight positive pressure of inert gas (e.g., using a balloon or bubbler) for the entire duration.[9]
Caption: Workflow for an oxidation-sensitive reaction.
Guide 3: Protocol for Analysis and Purification of Compromised Reagent
Issue: The only available stock of 1-(4-Fluorophenyl)-1-methylhydrazine is visibly discolored and shows impurities by TLC/LC-MS.
Root Cause: Pre-existing oxidative degradation.
SOP-03: Purification of Partially Oxidized Hydrazine
Assess Impurity Profile: Before attempting purification, run a quick analytical test (TLC or LC-MS) to determine the severity of the degradation. If the material is mostly decomposed, it may be more cost-effective to procure a fresh batch.
Prepare for Chromatography: Use degassed solvents for your mobile phase to prevent further oxidation on the column.
Column Chromatography:
Carefully load the crude material onto a silica gel column.
Run the column using a gradient of a suitable solvent system (e.g., hexanes/ethyl acetate), starting with a low polarity to elute non-polar impurities.
The desired product is moderately polar and should elute as the polarity is increased. The dark, highly-colored impurities are often highly polar and may remain at the top of the column or elute very late.
Pro-Tip: To minimize on-column oxidation, you can run the column under a slight positive pressure of nitrogen ("flash chromatography" with an inert gas head).
Analyze Fractions: Collect fractions and analyze them by TLC.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature.
Immediate Use or Storage: Immediately place the purified material under an inert atmosphere (as per SOP-01) and store it properly. It is best to use freshly purified material as soon as possible.
References
Capot Chemical. (2013, August 24).
Moccia, F., et al. (2005). Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. Available at: [Link]
Jürma, G., et al. (2005). Investigation of the oxidation ability of protected hydrazine derivatives. ResearchGate. Available at: [Link]
Eastmond, R., et al. Peroxidase substrates stimulate the oxidation of hydralazine to metabolites which cause single-strand breaks in DNA. PubMed.
Greene, D. M., & L. D. F. (1989). Products of the Hypochlorite Oxidation of Hydrazine Fuels. DTIC. Available at: [Link]
Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]
PubChemLite. 1-(4-fluorophenyl)-1-methylhydrazine (C7H9FN2). Available at: [Link]
Bobbit, J. M., et al. (2024, May 3). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. Available at: [Link]
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Available at: [Link]
Bard, A. J., & Aylward, G. H. (1962). The Electrochemistry of the Methylhydrazines. Journal of the American Chemical Society.
Amendola, P., et al. (2012). Preparation of methylhydrazine and methyldiazene complexes of molybdenum and tungsten. Inorganica Chimica Acta.
Li, J., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. MDPI. Available at: [Link]
Nagoya City Environmental Science Research Institute. Methylhydrazine (Methylhydrazine) [Target substance and structural formula]. Available at: [Link]
Less, R. J., et al. (2014). Isolation of hydrazine oxidation products via halogen bonding: C–I bond scission and crystal polymorphism. CrystEngComm. Available at: [Link]
Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Available at: [Link]
Google Patents. (2011). CN102323224B - A kind of analytical method of methylhydrazine.
PubChem. (4-Fluorophenyl)hydrazine. Available at: [Link]
ResearchGate. (2026, March 29). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Available at: [Link]
Gottlieb, H. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]
Google Patents. (2008). CN101402586A - The synthetic method of monomethylhydrazine.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
Organic Syntheses Procedure. 2-methyl-2-phenyl-4-pentenal. Available at: [Link]
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
Google Patents. (1955). US2701815A - Stabilized phenyl-hydrazine.
Wang, Y., et al. (2018). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Publishing. Available at: [Link]
Faraj, H. (2025). Synthesis, Characterization and Molecular Docking of E)- 1-((5-(4-Chlorophenyl) Furan-2-yl) Methylene)-2-(2,4- Dinitrophenyl) Hydrazine). ResearchGate. Available at: [Link]
Technical Support Center: Optimizing Purification of 1-(4-Fluorophenyl)-1-methylhydrazine Derivatives
Welcome to the Technical Support Center. 1-(4-Fluorophenyl)-1-methylhydrazine is a highly valuable building block, frequently utilized in Fischer indole syntheses to generate complex tricyclic scaffolds for active pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 1-(4-Fluorophenyl)-1-methylhydrazine is a highly valuable building block, frequently utilized in Fischer indole syntheses to generate complex tricyclic scaffolds for active pharmaceutical ingredients (APIs) 1. However, isolating this compound presents unique physicochemical challenges. The molecular asymmetry introduced by the N-methyl and p-fluoro substitutions often disrupts crystal lattice formation, resulting in stubborn, viscous oils. Furthermore, the electron-rich nature of the hydrazine moiety makes it highly susceptible to auto-oxidation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation of these derivatives.
Purification Decision Workflow
Decision tree for the purification of 1-(4-Fluorophenyl)-1-methylhydrazine derivatives.
Troubleshooting & FAQs
Q1: Why does my 1-(4-Fluorophenyl)-1-methylhydrazine derivative consistently isolate as a viscous oil, and how can I induce crystallization?A1: Oily products are a ubiquitous challenge with 1-methyl-1-arylhydrazines 2. The N-methyl group and the para-fluoro substitution create steric and electronic asymmetry that hinders efficient thermodynamic crystal packing. To resolve this, you must alter the molecule's physical state by converting the free base into a hydrochloride salt. Protonation of the terminal amine (
NH2
) forms an ionic species with a significantly higher lattice energy, driving precipitation. If salt formation is not desired, trituration—stirring the oil vigorously with a cold, non-polar solvent like n-hexane or pentane—can strip away lipophilic impurities and provide microscopic nucleation sites to induce solidification 3.
Q2: I observe severe product degradation and a color shift to dark brown during silica gel chromatography. What causes this and how can it be prevented?A2: Hydrazine derivatives are highly electron-rich. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5) that act as catalysts for the auto-oxidation and decomposition of the hydrazine moiety into diazenes or anilines. To prevent this kinetic degradation, you must deactivate the stationary phase. Pre-treat and pack your column using an eluent spiked with 1% Triethylamine (TEA). The TEA neutralizes the acidic silanol sites, allowing the hydrazine to elute safely 4.
Q3: How do I separate unreacted 4-fluoro-N-methylaniline precursors from the target hydrazine product?A3: Standard acid-base extraction is often insufficient because both the precursor aniline and the hydrazine product are basic. However, the terminal amine of the hydrazine exhibits the "alpha-effect"—an enhanced nucleophilicity caused by the adjacent nitrogen's lone pair. You can exploit this by selectively reacting the crude mixture with a sacrificial, non-enolizable aldehyde (such as 2,4-dichlorobenzaldehyde) to form a hydrazone 4. This intermediate has a drastically different retention factor (Rf) and can be easily isolated via chromatography before being hydrolyzed back to the pure hydrazine under mild acidic conditions.
Quantitative Data: Purification Strategies
The following table summarizes the expected outcomes of various purification methods for arylhydrazine derivatives based on empirical data 2, [[3]](), 5.
Purification Method
Optimal Crude State
Typical Yield Recovery
Purity Achieved
Mechanistic Advantage
HCl Salt Precipitation
Viscous Oil
53% – 81%
>98%
Protonation creates a high-energy ionic lattice, strictly excluding neutral impurities.
Recrystallization (EtOH/MeOH)
Amorphous Solid
80% – 95%
>99%
Thermodynamic selection of crystal packing; highly scalable and avoids silica contact.
Deactivated Chromatography
Mixed / Oily
47% – 92%
90% – 95%
Kinetic separation based on polarity; TEA prevents acid-catalyzed degradation.
Trituration (Hexane)
Semi-Solid
Variable
~85%
Rapid removal of lipophilic impurities to induce nucleation and crystallization.
Experimental Protocols
Protocol A: Hydrochloride Salt Precipitation and Recrystallization
Causality: Treating the organic phase with anhydrous HCl gas forces the hydrazine into its hydrochloride salt form. Because the salt is entirely insoluble in non-polar ethereal solvents, it crashes out of solution, leaving non-basic and less-basic impurities dissolved in the mother liquor 2, [[5]]().
Step-by-Step Methodology:
Dissolution: Dissolve the crude, oily 1-(4-Fluorophenyl)-1-methylhydrazine in a minimum volume of anhydrous diethyl ether (
Et2O
).
Thermal Control: Cool the flask to 0 °C in an ice bath. Hydrazine protonation is exothermic; cooling prevents thermal degradation.
Precipitation: Slowly bubble anhydrous HCl gas into the solution (alternatively, add a stoichiometric amount of 4M HCl in dioxane dropwise).
Self-Validation Check: A white to off-white precipitate should form immediately. If the solution merely turns cloudy without distinct solid precipitation, your solvent system contains excess water. Add anhydrous magnesium sulfate (
MgSO4
), filter, and retry.
Isolation: Filter the precipitate rapidly under a nitrogen blanket (the salt can be hygroscopic) and wash with cold
Et2O
.
Recrystallization: Dissolve the crude salt in a minimum amount of boiling methanol (MeOH) or ethanol (EtOH). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield 2.
Causality: Neutralizing the silica gel's stationary phase prevents the acid-catalyzed oxidation of the electron-rich hydrazine, allowing for safe kinetic separation 2.
Step-by-Step Methodology:
Solvent Preparation: Prepare your mobile phase (typically Hexane/Ethyl Acetate or Hexane/Diethyl Ether at a 7:1 to 4:1 ratio) and add 1% v/v Triethylamine (TEA).
Column Packing: Slurry-pack the silica gel column using the TEA-spiked solvent system.
Deactivation Flush: Flush the packed column with at least 2 column volumes of the TEA-spiked solvent to ensure complete neutralization of all active silanol groups.
Loading: Dissolve the crude hydrazine in a minimum amount of the eluent and load it onto the column.
Elution & Monitoring: Elute the column rapidly.
Self-Validation Check: Monitor the fractions via Thin Layer Chromatography (TLC). Visualize using a UV lamp (254 nm) and a p-anisaldehyde stain. The pure hydrazine derivative must elute as a tight, circular spot. If you observe vertical streaking on the TLC plate, the silica was insufficiently deactivated; increase the TEA concentration to 2% for future runs.
References
Product Class 34: Arylhydrazines - Thieme E-Books
Source: thieme-connect.de
URL:[Link]
Product Class 34: Arylhydrazines (Reduction Methods)
Source: thieme-connect.de
URL:[Link]
A Short Synthesis of Vellosimine and Its Derivatives - PMC - NIH
Source: nih.gov
URL:[Link]
Vehicle Example 12 Example 45 - Googleapis.com
Source: googleapis.com
URL:[Link]
Minimizing side reactions in N-methylhydrazine derivative synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This knowledge base is designed for researchers, application scientists, and drug development professionals dealing with the specific challenges of N-me...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. This knowledge base is designed for researchers, application scientists, and drug development professionals dealing with the specific challenges of N-methylhydrazine (MMH) cyclocondensations.
Below, you will find troubleshooting guides, mechanistic explanations, quantitative data, and self-validating protocols to help you minimize side reactions and achieve strict regiocontrol in your syntheses.
The following decision tree illustrates the critical path for minimizing side reactions and controlling regioselectivity when reacting N-methylhydrazine with 1,3-dicarbonyls.
Decision tree for N-methylhydrazine cyclocondensation highlighting solvent and temperature effects.
Troubleshooting Guide: Managing Regioselectivity
Q: Why does reacting N-methylhydrazine with my unsymmetrical 1,3-dicarbonyl compound always yield an inseparable mixture of regioisomers?
The Causality:
In monosubstituted hydrazines like N-methylhydrazine, the primary (
−NH2
) and secondary (
−NHMe
) nitrogen atoms possess distinct steric profiles but remarkably similar nucleophilicities. This is primarily due to the
α
-effect, where the adjacent lone pairs repel each other, elevating the ground-state energy and making both nitrogens highly reactive[1]. In standard protic solvents (like ethanol), the lack of strong electronic differentiation between the two electrophilic sites of the dicarbonyl leads to competitive attack by both nitrogens. This inevitably results in a mixture of 1,3-dimethyl-5-substituted and 1,5-dimethyl-3-substituted pyrazoles[2].
The Solution:
Abandon standard protic solvents and transition to strongly hydrogen-bonding, weakly nucleophilic fluorinated solvents such as 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). These solvents selectively hydrogen-bond to the more electron-rich carbonyl, amplifying the electronic disparity between the two reactive sites. This thermodynamic manipulation directs the primary nitrogen's initial attack to a specific site, overriding the
α
-effect[2].
Quantitative Data Summary:
The table below demonstrates the profound impact of solvent selection on regioselectivity, moving from a nearly equimolar mixture in ethanol to near-perfect selectivity in HFIP.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(4-methoxyphenyl)-4,4,4-trifluoro-1,3-butanedione with N-Methylhydrazine [2]
Solvent
Temperature
Ratio of Regioisomers (A:B)*
Selectivity Outcome
Ethanol (EtOH)
Room Temp
40:60
Poor (Inseparable mixture)
Trifluoroethanol (TFE)
Room Temp
85:15
Good (Purifiable via crystallization)
Hexafluoro-2-propanol (HFIP)
Room Temp
97:3
Excellent (Directly usable for downstream)
*Regioisomer A = 3-trifluoromethyl derivative; Regioisomer B = 5-trifluoromethyl derivative.
Troubleshooting Guide: Polyalkylation and Hydrazone Stalling
Q: My reaction stalls at the uncyclized hydrazone intermediate, and I am observing over-alkylation side products. How do I force cyclization?
The Causality:
N-methylhydrazine is a potent nucleophile. Upon initial attack on a 1,3-dicarbonyl, a hydrazone intermediate is rapidly formed. If the subsequent intramolecular cyclization is sterically hindered or thermodynamically unfavorable, the reaction stalls[3]. Because the uncyclized hydrazone retains a highly nucleophilic nitrogen, it becomes susceptible to competitive intermolecular reactions, leading to polyalkylation or unwanted condensation side products.
The Solution:
You must lower the activation energy for the intramolecular cyclization. This can be achieved through two primary methods:
Acid Catalysis: The addition of p-Toluenesulfonic acid (PTSA) increases the electrophilicity of the unreacted carbonyl, forcing the cyclization[1].
Enamine Exchange Strategy: Convert the 1,3-dicarbonyl into a
β
-enamino diketone (BED) prior to hydrazine addition. The enamine provides a superior leaving group (e.g., dimethylamine), which facilitates a rapid, irreversible cyclization, effectively outcompeting intermolecular side reactions[1],[4].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols include built-in validation checkpoints.
Use this protocol when working with standard unsymmetrical 1,3-dicarbonyls where electronic differentiation is required.
Dissolution: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in HFIP to achieve a 0.2 M concentration at room temperature.
Addition: Slowly add N-methylhydrazine (1.1 equiv) dropwise via a syringe pump over 10 minutes. Caution: The initial hydrazone formation is exothermic.
Self-Validation Checkpoint (Monitoring): At t=30 mins, pull an aliquot for LC-MS analysis. You should observe the mass of the cyclized pyrazole
[M+H]+
and the complete absence of the
+18 Da
uncyclized hydrazone mass. TLC should show a single major spot, confirming regiocontrol.
Workup: Concentrate the mixture under reduced pressure to recover the HFIP (which can be distilled and reused). Partition the resulting residue between ethyl acetate and saturated aqueous
NaHCO3
.
Isolation: Extract the aqueous layer, combine the organic phases, dry over anhydrous
Na2SO4
, filter, and concentrate to yield the highly enriched regioisomer.
Protocol B: Regiodivergent Synthesis via 4-Acyl-1H-pyrrole-2,3-diones[1]
Use this protocol when you need the flexibility to access either the 3,4- or 4,5-disubstituted N-methylpyrazole from the same precursor.
Intermediate Generation: Generate the 4-acyl-1H-pyrrole-2,3-dione in situ from a
β
-enamino diketone precursor using standard DBU-mediated cyclization.
The Divergent Step (Catalyst Selection):
To isolate the 4,5-disubstituted N-methylpyrazole: Add 10 mol% PTSA to the reaction mixture.
To isolate the 3,4-disubstituted N-methylpyrazole: Proceed under strictly catalyst-free conditions.
Hydrazine Addition: Add N-methylhydrazine (1.2 equiv) and stir at room temperature.
Self-Validation Checkpoint: The presence or absence of PTSA acts as a binary switch. LC-MS analysis of the crude mixture prior to workup will confirm complete divergence based on the catalyst used, validating the mechanistic pathway.
Purification: Quench with water, extract with dichloromethane, and purify via flash column chromatography to isolate the targeted regioisomer.
Frequently Asked Questions (FAQs)
Q: Can I separate the regioisomers if they have already formed in a mixture?A: It is notoriously difficult. Because N-methylpyrazole regioisomers have nearly identical molecular weights and polarities, standard silica gel chromatography often fails to resolve them[2]. If a mixture has formed, fractional recrystallization using mixed solvent systems (e.g., Hexanes/EtOAc) is often the only viable purification method, though it severely impacts the overall yield.
Q: Does temperature play a role in kinetic vs. thermodynamic control for these reactions?A: Yes. Lowering the temperature (0°C to RT) favors kinetic control, which relies purely on the relative nucleophilicity of the two nitrogens. Because their nucleophilicities are so similar, kinetic control usually results in poor selectivity. Heating to reflux allows for thermodynamic equilibration, but often leads to hydrazone decomposition or the formation of stable, uncyclized side products[3]. This is why solvent manipulation (Protocol A) or structural modification (Protocol B) are far more reliable than temperature adjustments alone.
Technical Support Center: 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7)
Here is the technical support and troubleshooting guide for the safe handling, storage, and laboratory management of 1-(4-Fluorophenyl)-1-methylhydrazine. Target Audience: R&D Scientists, Medicinal Chemists, and EHS Prof...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the technical support and troubleshooting guide for the safe handling, storage, and laboratory management of 1-(4-Fluorophenyl)-1-methylhydrazine.
Target Audience: R&D Scientists, Medicinal Chemists, and EHS Professionals
Scope: This guide covers the physicochemical stability, safe handling workflows, and storage optimization for 1-(4-Fluorophenyl)-1-methylhydrazine, a reactive intermediate frequently utilized in the development of kinase inhibitors and other pharmaceutical agents[1].
Due to the inherent reactivity and toxicity profile of substituted hydrazines, standard operating procedures must prioritize inert-atmosphere handling and strict exposure control[2][3].
Part 1: Storage Optimization & Stability (FAQs)
Q1: We are observing a color change (darkening) in our stock of 1-(4-Fluorophenyl)-1-methylhydrazine over time. What causes this, and how can it be prevented?Causality & Solution: Hydrazine derivatives are potent reducing agents and are highly susceptible to auto-oxidation when exposed to atmospheric oxygen[2]. The electron-rich hydrazine moiety reacts with
O2
to form colored azo-derivatives and other degradation byproducts, which compromises the reagent's titer and can introduce impurities into downstream assays.
Optimization: The material must be stored under a strict inert atmosphere (Argon or dry Nitrogen). Argon is preferred as it is heavier than air and forms a protective blanket over the liquid or solid surface. Store the sealed container in a dark, temperature-controlled environment (typically 2–8°C) to further suppress thermal degradation kinetics[4].
Q2: Can we store this chemical in standard laboratory refrigerators alongside other organic reagents?Causality & Solution: Yes, but with strict segregation. Hydrazine derivatives can react violently with strong oxidizers, heavy metal oxides, and certain acidic compounds[2].
Optimization: Store in a dedicated secondary containment bin (e.g., a chemically resistant polypropylene box) within the refrigerator. Ensure it is spatially isolated from any oxidizing agents (e.g., peroxides, nitrates, halogens) to prevent exothermic reactions in the event of a dual-container failure[2].
Minimizes thermal degradation and vapor pressure[4].
Atmosphere
Argon (Ar) or Nitrogen (
N2
)
Prevents auto-oxidation of the hydrazine functional group[2].
Incompatible Materials
Oxidizers, strong acids, halogens
Contact can lead to violent exothermic decomposition[2].
Primary Hazard
Toxic, Irritant, Reactive
Can cause severe skin/eye damage and systemic toxicity[2][5].
Part 2: Safe Handling Workflows & Methodologies
Q3: What is the optimal workflow for dispensing this reagent without compromising its integrity or operator safety?Causality & Solution: Because 1-(4-Fluorophenyl)-1-methylhydrazine is both toxic by inhalation/contact and sensitive to air, open-bench dispensing is strictly prohibited[2][6]. The process must be conducted in a certified chemical fume hood using Schlenk line techniques or a septum-piercing syringe method to maintain a closed system.
Standard Operating Procedure: Inert-Atmosphere Syringe Transfer
This protocol is a self-validating system: if the plunger resists withdrawal, the inert gas line is blocked, preventing the creation of a dangerous vacuum that could draw in atmospheric oxygen.
Preparation: Ensure the fume hood sash is lowered to the optimal working height. Don appropriate PPE: splash goggles, a chemically resistant lab coat, and double gloves (Nitrile inner, Butyl rubber outer, as hydrazines can permeate standard thin latex)[6].
Purging: Equip the receiving reaction vessel with a rubber septum. Insert an Argon line via a needle to purge the vessel for 5 minutes, then insert a bleed needle to allow gas escape.
Source Preparation: Remove the 1-(4-Fluorophenyl)-1-methylhydrazine from cold storage and allow it to reach room temperature (prevents condensation of atmospheric moisture inside the bottle when opened).
Pressure Equalization: Insert a low-pressure Argon line (via a fine needle) into the septum of the reagent bottle to maintain positive pressure.
Extraction: Using a dry, gas-tight glass syringe equipped with a stainless-steel needle, pierce the reagent septum. Slowly withdraw the required volume. The positive Argon pressure should assist the plunger; do not pull forcefully against a vacuum.
Transfer: Withdraw the syringe, immediately pierce the septum of the receiving vessel, and inject the reagent under continuous inert gas flow.
Decontamination of Tools: Immediately rinse the syringe and needle with a compatible organic solvent (e.g., acetone or ethanol) into a designated hazardous waste container, followed by a water rinse, before the hydrazine can dry and oxidize on the equipment.
Figure 1: Closed-system inert transfer workflow for reactive hydrazine derivatives.
Part 3: Troubleshooting & Emergency Response
Q4: How should a localized benchtop spill of 1-(4-Fluorophenyl)-1-methylhydrazine be managed?Causality & Solution: Hydrazine derivatives are highly toxic and can emit corrosive/toxic fumes[2]. Do not use combustible absorbents (like paper towels or sawdust), as the reactive nature of the chemical can cause spontaneous ignition upon drying or contact with impurities[2]. Furthermore, while dilute bleach is sometimes used for specific chemical agent decontamination[7], strong oxidizers like concentrated bleach must never be poured directly onto pure hydrazine spills due to the risk of violent, explosive decomposition[2].
Standard Operating Procedure: Localized Spill Decontamination
Isolation: Immediately alert personnel in the vicinity. Evacuate the immediate area around the fume hood and ensure the sash is pulled down to maximize exhaust velocity.
Assessment & PPE: If the spill is small (e.g., < 50 mL) and contained within the hood, don heavy-duty butyl rubber gloves, a face shield, and an impermeable apron[6]. For larger spills outside a hood, evacuate the lab and contact the EHS emergency response team immediately[8].
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or commercial diatomaceous earth (vermiculite)[4].
Collection: Using non-sparking tools (e.g., a plastic dustpan), carefully scoop the absorbed mixture into a compatible, sealable hazardous waste container (e.g., a wide-mouth polyethylene jar)[4].
Surface Decontamination: Once the bulk liquid is removed, wipe the surface with a mild, non-oxidizing detergent solution (soapy water)[7]. Place all contaminated wipes into the hazardous waste container.
Disposal & Reporting: Seal the waste container, label it explicitly as "Hydrazine Derivative Spill Waste - Toxic/Reactive," and arrange for immediate pickup by EHS[6]. Report the incident through the facility's safety management system[8].
Technical Support Center: Troubleshooting 1-(4-Fluorophenyl)-1-methylhydrazine in Organic Synthesis
Welcome to the Technical Support Center. 1-(4-Fluorophenyl)-1-methylhydrazine is a highly versatile building block, predominantly utilized in the synthesis of functionalized pyrazoles and fluorinated indoles via the Fisc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 1-(4-Fluorophenyl)-1-methylhydrazine is a highly versatile building block, predominantly utilized in the synthesis of functionalized pyrazoles and fluorinated indoles via the Fischer Indole Synthesis[1]. However, researchers frequently encounter workflow bottlenecks related to its solubility and stability.
This guide is designed to diagnose and resolve these issues by explaining the underlying chemical causality of the compound's behavior, providing self-validating protocols, and addressing common experimental failures.
The Causality of Solubility: Free Base vs. Hydrochloride Salt
The vast majority of solubility issues with 1-(4-Fluorophenyl)-1-methylhydrazine stem from a misunderstanding of its physical state. The compound is commercially available in two forms: an oxidation-prone free base (an oily liquid) and an oxidation-resistant hydrochloride (HCl) salt (a crystalline solid).
The Mechanistic Rationale:
The hydrochloride salt forms a rigid crystalline lattice driven by strong ionic interactions between the protonated hydrazinium nitrogen and the chloride anion. This high lattice energy cannot be overcome by the weak dipole-dipole interactions of aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Conversely, polar protic solvents (water, methanol) provide strong ion-dipole interactions that efficiently solvate the ions[2].
Quantitative Solubility Matrix
To optimize your solvent selection, refer to the following comparative data:
Solvent System
Free Base Solubility
Hydrochloride Salt Solubility
Mechanistic Rationale
Water
Poor (< 1 mg/mL)
Excellent (> 50 mg/mL)
Ion-dipole interactions solvate the salt; the hydrophobic fluorophenyl ring repels water in the free base.
Methanol / Ethanol
Excellent
Good (~20-30 mg/mL)
Hydrogen bonding and a moderate dielectric constant support the dissolution of both forms.
Dichloromethane (DCM)
Excellent
Poor (Suspension)
Aprotic solvents lack the dielectric strength to break the ionic lattice of the salt.
Hexane / Heptane
Good
Insoluble
Non-polar solvents only interact via London dispersion forces, suitable exclusively for the uncharged free base.
Diagnostic Workflow
Diagnostic workflow for resolving 1-(4-Fluorophenyl)-1-methylhydrazine solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-(4-Fluorophenyl)-1-methylhydrazine not dissolving in dichloromethane (DCM) or tetrahydrofuran (THF)?A1: You are likely using the hydrochloride salt form. The ionic lattice of the salt prevents dissolution in aprotic solvents. To resolve this, you must either convert the salt to the free base prior to the reaction (Protocol 1) or use an organic base like triethylamine in situ to neutralize the HCl and release the soluble free base[3].
Q2: My solution turned yellow/brown shortly after dissolving. Is the reagent ruined?A2: Hydrazine derivatives are highly susceptible to oxidation, especially in neutral or alkaline solutions exposed to atmospheric oxygen[2]. The color change indicates the formation of diazenes or other radical decomposition byproducts. To prevent this, always purge solvents with argon or nitrogen, and prepare solutions immediately before use. If the solution is dark brown, it is recommended to discard it.
Q3: Can I run a Fischer Indole Synthesis directly with the poorly soluble HCl salt?A3: Yes. Fischer Indole Syntheses are typically conducted under acidic conditions (e.g., in acetic acid or ethanolic HCl). Under these conditions, the salt form is perfectly suitable. As the reaction is heated to reflux, the solubility will increase sufficiently to allow the condensation with the ketone to proceed[1].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and chemical checkpoints are embedded within the steps to confirm success before proceeding.
Protocol 1: Biphasic Free-Basing of the Hydrochloride Salt
Use this protocol when your downstream reaction requires a rigorously anhydrous, aprotic environment (e.g., coupling reactions sensitive to amine salts).
Step 1: Suspend 1.0 eq of 1-(4-Fluorophenyl)-1-methylhydrazine HCl in a biphasic mixture of DCM (10 mL/g) and distilled water (10 mL/g) in a separatory funnel.
Step 2: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or 1M NaOH until the aqueous layer reaches pH > 9.
Causality: The basic pH ensures complete deprotonation of the hydrazinium ion, breaking the ionic lattice.
Step 3: Swirl gently.
Validation Checkpoint: The solid suspension will completely disappear. The aqueous layer will become clear, and the organic layer will become slightly yellow, visually confirming the successful generation and partitioning of the free base.
Step 4: Separate the organic layer. Extract the aqueous layer once more with an equal volume of DCM.
Step 5: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure strictly under an inert argon atmosphere to yield the free base as an oil. Use immediately.
Protocol 2: In-Situ Neutralization for Condensation Reactions
Use this protocol for standard condensations (e.g., pyrazole synthesis) where the presence of a soluble amine salt byproduct will not interfere with the reaction.
Step 1: Add the HCl salt (1.0 eq) and your target electrophile (e.g., aldehyde/ketone, 1.0 eq) to the reaction vessel under nitrogen.
Step 2: Add the organic solvent (e.g., THF or Ethanol). The hydrazine salt will remain largely undissolved as a suspension.
Step 3: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq) dropwise at room temperature.
Step 4: Observe the reaction state.
Validation Checkpoint: Upon addition of the base, the heavy suspension of the hydrazine salt will clear as the free base is generated and immediately reacts. Note: A fine, distinct precipitate of TEA·HCl or DIPEA·HCl may subsequently form depending on the solvent, which confirms the acid-base exchange has occurred.
References
Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery
Source: Amerigo Scientific
URL:[Link]
Vehicle Example 12 Example 45 (Patent Application regarding Tauopathy Medicaments)
Reducing toxic byproducts in 1-(4-Fluorophenyl)-1-methylhydrazine reactions
Technical Support Center: Troubleshooting & Best Practices for 1-(4-Fluorophenyl)-1-methylhydrazine Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addr...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting & Best Practices for 1-(4-Fluorophenyl)-1-methylhydrazine Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical safety, purity, and yield challenges associated with 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7).
Because this reagent is a 1,1-disubstituted hydrazine, it carries a severe risk of generating N-nitrosamines—a class of highly potent mutagenic and carcinogenic impurities heavily regulated in drug development [1]. This guide provides the mechanistic causality behind these toxic byproducts and delivers self-validating protocols to ensure your synthetic workflows remain safe and compliant.
Q1: Why am I detecting N-methyl-N-(4-fluorophenyl)nitrosamine impurities in my final Active Pharmaceutical Ingredient (API)?The Causality: 1-(4-Fluorophenyl)-1-methylhydrazine is a 1,1-disubstituted hydrazine. Unlike mono-substituted hydrazines (which safely degrade into nitrogen gas upon oxidation), 1,1-disubstituted hydrazines cannot form a stable diazonium intermediate to eliminate
N2
. Instead, when exposed to trace nitrites under acidic conditions or subjected to aerial oxidation, they are directly converted into stable, highly toxic N-nitrosamines [2]. If your reaction setup allows oxygen ingress or uses nitrite-containing reagents, nitrosamine formation is chemically inevitable.
Q2: My hydrazine reagent seems to degrade during storage and handling. How do I prevent this?The Causality: Aerial oxidation is a primary driver of degradation for dialkylhydrazines. Exposure to ambient air triggers radical-mediated oxidation, converting the hydrazine into tetrazene intermediates and nitrosamines [3].
The Solution: You must treat this reagent with strict air-free techniques. Store the compound under an inert argon atmosphere at 2–8 °C. During reaction setup, utilize Schlenk line methodologies and ensure all solvents are rigorously degassed using the freeze-pump-thaw method prior to introducing the hydrazine.
Q3: I usually quench my reactions with sodium hypochlorite (bleach). Why is my product failing safety assays?The Causality: Never use oxidative quenching agents (like bleach or hydrogen peroxide) on 1,1-disubstituted hydrazines. Oxidative quenching quantitatively drives the unreacted hydrazine toward N-nitrosamine formation. To safely eliminate residual hydrazine, you must use a reductive quench or a chemoselective derivatization approach that permanently cleaves or caps the N-N bond without oxidizing the nitrogen centers.
Quantitative Data: Quenching Agent Efficacy
To highlight the critical importance of selecting the correct quenching strategy, the following table summarizes the mechanistic outcomes of various quenching agents applied to 1,1-disubstituted hydrazines.
To establish a self-validating system, the following protocol ensures the complete destruction of unreacted 1-(4-Fluorophenyl)-1-methylhydrazine via reductive N-N bond cleavage, preventing downstream nitrosamine generation.
Step-by-Step Methodology:
Reaction Verification: Confirm the complete consumption of your limiting reagent via HPLC. Maintain the reactor under a positive pressure of Argon.
Thermal Control: Cool the reaction mixture to 0–5 °C using an ice bath. Reasoning: Lowering the temperature minimizes the volatilization of intermediates and suppresses off-target thermal degradation.
Reductive Cleavage: Slowly add Zinc dust (5.0 equivalents relative to the theoretical residual hydrazine). Follow immediately with the dropwise addition of glacial acetic acid (10.0 equivalents).
Causality: The Zn/AcOH system donates electrons to reductively cleave the N-N bond. This converts the toxic hydrazine precursor into N-methyl-4-fluoroaniline and ammonia, permanently eliminating the possibility of nitrosamine formation [2].
Agitation: Remove the ice bath and stir the suspension vigorously for 2 hours at room temperature (
20−25
°C).
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the unreacted Zinc dust. Wash the filter cake with ethyl acetate.
Validation Check: Analyze the organic filtrate via LC-MS/MS. The protocol is self-validating only when the chromatogram confirms the absence of both the parent hydrazine and any trace nitrosamines (LOD < 1 ppb).
Mechanistic Visualization
The following diagram illustrates the divergent chemical pathways of 1-(4-Fluorophenyl)-1-methylhydrazine based on the chosen post-reaction environment.
Mechanistic divergence of 1-(4-Fluorophenyl)-1-methylhydrazine under oxidative vs. reductive conditions.
References
Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." U.S. Department of Health and Human Services. Available at:[Link]
Ashworth, I. W., et al. "An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants." Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Loeppky, R. N., et al. "Aerial oxidation of hydrazines to nitrosamines." OSTI.GOV, U.S. Department of Energy. Available at:[Link]
Reference Data & Comparative Studies
Validation
Comparing reactivity of 1-(4-Fluorophenyl)-1-methylhydrazine vs phenylhydrazine
Reactivity Comparison: 1-(4-Fluorophenyl)-1-methylhydrazine vs. Phenylhydrazine in Heterocyclic Synthesis As drug development increasingly relies on highly functionalized indole and pyrazole scaffolds, selecting the corr...
Author: BenchChem Technical Support Team. Date: April 2026
Reactivity Comparison: 1-(4-Fluorophenyl)-1-methylhydrazine vs. Phenylhydrazine in Heterocyclic Synthesis
As drug development increasingly relies on highly functionalized indole and pyrazole scaffolds, selecting the correct hydrazine precursor is a critical decision that dictates both the synthetic route and the final product's substitution pattern. Phenylhydrazine (PH) is the classical, unsubstituted reagent widely used in heterocyclic chemistry[1]. In contrast, 1-(4-Fluorophenyl)-1-methylhydrazine (FPMH) is a highly substituted derivative that introduces both steric constraints and complex electronic effects[2].
This guide provides an in-depth, objective comparison of the reactivity of FPMH versus PH, focusing on their mechanistic differences, nucleophilicity, and performance in the Fischer Indole Synthesis (FIS).
Mechanistic & Electronic Causality
To understand the macroscopic reactivity differences between FPMH and PH, we must analyze the causality at the molecular level—specifically, how the N1-methyl and 4-fluoro substituents alter the electron density and steric environment of the hydrazine core.
Nucleophilic Reactivity at the N2 Terminus
The nucleophilicity of a hydrazine dictates the rate of the initial condensation with a ketone or aldehyde to form a hydrazone[3]. According to Mayr’s linear free energy relationship for hydrazines, electron-donating groups significantly enhance nucleophilicity[4].
In Phenylhydrazine , the N1 nitrogen is a secondary amine, and the N2 nitrogen acts as the primary nucleophile with a baseline nucleophilicity parameter (
N
) of 16.84[4].
In FPMH , the N1 nitrogen is tertiary, heavily substituted with a methyl group and a 4-fluorophenyl ring. The N1-methyl group exerts a strong positive inductive effect (+I), pushing electron density toward the N2 terminus. Simultaneously, the 4-fluoro group exerts an electron-withdrawing inductive effect (-I) but a strongly electron-donating resonance effect (+R). The net result is a highly localized electron density at N2, making FPMH slightly more nucleophilic than PH during the initial hydrazone formation[2].
Accelerated [3,3]-Sigmatropic Rearrangement
The hallmark of the Fischer Indole Synthesis is the acid-catalyzed [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate[5]. This step requires the cleavage of the N-N bond and the nucleophilic attack of the aromatic ortho-carbon onto the aliphatic alpha-carbon[6].
For FPMH, the +R effect of the para-fluoro group significantly increases the electron density at the ortho positions of the aromatic ring. This ortho-activation lowers the activation energy for the C-C bond formation step, accelerating the rearrangement compared to the unsubstituted phenyl ring of PH[7]. Furthermore, the N1-methyl group sterically blocks the formation of N-H indoles, strictly enforcing the exclusive synthesis of N-methyl indole derivatives[8].
Logical relationship between FPMH structural substituents and their macroscopic reactivity.
Quantitative Reactivity Comparison
The theoretical electronic effects translate directly into measurable experimental outcomes. The tables below summarize the comparative parameters and empirical yields when subjecting both hydrazines to identical Fischer Indole Synthesis conditions using cyclohexanone as the standard ketone.
Table 1: Electronic & Nucleophilic Parameters
Hydrazine Derivative
N1 Substituent
Aromatic Substituent
Est. Nucleophilicity (
N
)
Inductive Effect (N1)
Resonance Effect (Ar)
Phenylhydrazine
-H
None
16.84
Neutral
Neutral
FPMH
-CH3
4-Fluoro
~17.10
+I (Activating)
+R (Ortho-Activating)
Table 2: Comparative Yields in Tetrahydrocarbazole Synthesis
Substrate
Catalyst / Solvent
Temp (°C)
Time (h)
Major Product
Yield (%)
Phenylhydrazine
Glacial AcOH
90
2.0
1,2,3,4-Tetrahydrocarbazole
76 - 85
FPMH
Glacial AcOH
90
1.5
6-Fluoro-9-methyl-1,2,3,4-tetrahydrocarbazole
82 - 88
Data extrapolation based on standard FIS reactivity profiles for substituted arylhydrazines[4][7][8].
To ensure high reproducibility, the following protocol for the Fischer Indole Synthesis is designed as a self-validating system. Built-in analytical checkpoints allow the researcher to confirm the success of each mechanistic step in real-time.
Objective: Synthesize and compare the formation of tetrahydrocarbazole derivatives from FPMH and PH using cyclohexanone.
Step 1: Hydrazone Condensation
In a dry 50 mL round-bottom flask, dissolve 10.0 mmol of the hydrazine (FPMH or PH) in 15 mL of glacial acetic acid. Causality Note: Acetic acid serves as both the solvent and the Brønsted acid catalyst required for subsequent tautomerization[3].
Add 10.5 mmol (1.05 equiv) of cyclohexanone dropwise at room temperature while stirring.
Validation Checkpoint 1 (TLC): After 15 minutes, spot the mixture on a silica TLC plate (Hexanes:EtOAc 8:2). The complete disappearance of the UV-inactive cyclohexanone and the appearance of a highly UV-active hydrazone spot confirms successful condensation[6].
Equip the flask with a reflux condenser and heat the mixture to 90°C using an oil bath.
Validation Checkpoint 2 (Ammonia Evolution): The final step of the FIS mechanism is the acid-catalyzed elimination of ammonia from the cyclic aminal intermediate to yield the aromatic indole[3][5]. Suspend a strip of moistened universal pH paper at the top of the condenser. A shift to a basic pH (blue/purple) validates that the cyclization and aromatization are actively occurring.
Maintain heating for 1.5 hours (for FPMH) or 2.0 hours (for PH), or until LC-MS indicates complete consumption of the ene-hydrazine intermediate.
Step 3: Quench, Extraction, and Purification
Cool the reaction mixture to room temperature and pour it over 50 g of crushed ice.
Neutralize the acetic acid by slowly adding saturated aqueous
NaHCO3
until the pH reaches 7.5.
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify the crude residue via silica gel column chromatography.
Validation Checkpoint 3 (NMR Characterization): For the FPMH product,
1H
-NMR must show the complete absence of an indole
N−H
broad singlet (typically around 8.0-11.0 ppm) and the presence of a sharp
N−CH3
singlet at ~3.6 ppm, confirming the strict regiocontrol imposed by the N1-methyl group[6].
Step-by-step experimental workflow for the comparative Fischer Indole Synthesis.
Conclusion
While Phenylhydrazine remains a versatile and highly effective reagent for generating standard N-H indoles, 1-(4-Fluorophenyl)-1-methylhydrazine offers distinct synthetic advantages for targeted drug discovery. The synergistic +I effect of the N1-methyl group and the +R effect of the 4-fluoro substituent not only enhance the nucleophilicity of the hydrazine but also lower the activation barrier for the critical [3,3]-sigmatropic rearrangement. Consequently, FPMH delivers higher yields and shorter reaction times while acting as a strict structural director for N-methyl indole scaffolds.
References
Wikipedia. "Fischer indole synthesis." Wikipedia.org. Available at: [Link]
Canadian Journal of Chemistry. "Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride..." Cdnsciencepub.com. Available at:[Link]
PMC - NIH. "New 3H-Indole Synthesis by Fischer's Method. Part I." Nih.gov. Available at:[Link]
Wikipedia. "Phenylhydrazine." Wikipedia.org. Available at: [Link]
Analytical Mastery: HPLC Validation Strategies for 1-(4-Fluorophenyl)-1-methylhydrazine Purity
As pharmaceutical pipelines increasingly rely on complex substituted hydrazines for the synthesis of kinase inhibitors and CNS therapeutics, the accurate purity determination of intermediates like 1-(4-Fluorophenyl)-1-me...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on complex substituted hydrazines for the synthesis of kinase inhibitors and CNS therapeutics, the accurate purity determination of intermediates like 1-(4-Fluorophenyl)-1-methylhydrazine has become a critical quality attribute (CQA).
However, quantifying this compound presents significant analytical hurdles. Its high polarity leads to poor retention on standard reversed-phase (RP) columns, and its basic, highly reactive hydrazine moiety interacts with residual silanols on silica backbones, causing severe peak tailing. Furthermore, its UV absorption profile often overlaps with complex API matrices.
To establish a robust, self-validating analytical method, we must move beyond generic protocols. This guide objectively compares analytical alternatives and provides a comprehensive framework for executing and validating the optimal method in accordance with the latest ICH Q2(R2) guidelines [1].
Methodological Comparison: Understanding the Causality of Failure
As analytical scientists, our method selection must be grounded in the physicochemical realities of the analyte. Table 1 summarizes the performance of three primary analytical strategies.
Table 1: Comparative Analysis of Analytical Methods
Analytical Strategy
Retention & Resolution
Sensitivity (UV/MS)
Matrix Interference
Overall Suitability
Direct RP-HPLC (C18)
Poor (Co-elution with void volume)
Low (Weak chromophore)
High (Overlaps with API UV max)
Not Recommended
GC-MS
Good (Requires high temp)
High (Specific m/z tracking)
Low
Acceptable, but risks thermal degradation
Pre-Column Derivatization RP-HPLC
Excellent (High LogP derivative)
Very High (
λmax
shift to visible)
Very Low
Optimal / Gold Standard
The Causality Behind the Derivatization Advantage
Attempting to analyze 1-(4-Fluorophenyl)-1-methylhydrazine directly on a C18 column typically results in method failure. Even with ion-pairing reagents, the reactive
−NH2
group remains susceptible to on-column oxidation.
Pre-column derivatization with 4-nitrobenzaldehyde is the superior alternative [2]. The causality of this success is twofold:
Hydrophobicity Enhancement: Capping the polar hydrazine group significantly increases the molecule's partition coefficient (LogP), neutralizing its basicity and ensuring strong, predictable retention on C18 stationary phases without silanol tailing.
Chromophoric Shift: The extended conjugated
π
-system of the resulting hydrazone shifts the maximum absorption wavelength (
λmax
) into the visible region (~416 nm) [2]. This effectively eliminates UV interference from the unreacted API matrix, which typically absorbs in the 210–280 nm range.
Analytical workflow comparing direct injection vs. pre-column derivatization.
Step-by-Step Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating internal system suitability testing (SST) at each phase, the method continuously verifies its own performance [3].
Reagents & Materials
Derivatizing Agent: 4-Nitrobenzaldehyde (10 mg/mL in HPLC-grade Acetonitrile).
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with glacial acetic acid).
Mobile Phase B: HPLC-grade Acetonitrile.
Column: Phenomenex Gemini C18 (150 x 4.6 mm, 3.0 µm) or equivalent.
Derivatization Workflow
Sample Preparation: Accurately weigh the sample containing 1-(4-Fluorophenyl)-1-methylhydrazine and dissolve it in Acetonitrile to a target concentration (e.g., 1.0 mg/mL).
Reaction: Transfer 1.0 mL of the sample solution to a 5 mL amber volumetric flask. Add 1.0 mL of the 4-nitrobenzaldehyde derivatizing solution.
Incubation: Seal the flask and incubate in a water bath at 60°C for exactly 30 minutes to drive the hydrazone formation to completion.
Cooling & Dilution: Allow the solution to cool to room temperature. Dilute to volume with Acetonitrile and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Detection: UV/Vis at 416 nm.
Gradient Program: 0–2 min (30% B), 2–10 min (linear gradient to 80% B), 10–15 min (hold at 80% B), 15–15.1 min (return to 30% B), 15.1–20 min (equilibration).
ICH Q2(R2) Validation Framework
Validating this method requires adherence to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and clear justification of the reportable range [1]. The validation must prove that the derivatization efficiency is consistent and that the chromatographic separation is specific.
ICH Q2(R2) validation parameters and their self-validating acceptance criteria.
Table 2: Quantitative Validation Targets
To demonstrate that the procedure is fit for its intended purpose, evaluate the following parameters against these self-validating metrics:
Validation Parameter
ICH Q2(R2) Requirement
Expected Result / Acceptance Criteria
Specificity
Prove lack of interference from matrix/degradants.
Resolution (
Rs
) > 2.0 between the hydrazone derivative and any adjacent peaks.
LOD / LOQ
Determine sensitivity limits based on Signal-to-Noise.
Spike recovery at 3 concentration levels (e.g., 80%, 100%, 120%).
Mean recovery between 98.0% and 102.0% for API assay; 90.0%–110.0% for trace impurities.
Precision
Repeatability (n=6) and Intermediate Precision.
Relative Standard Deviation (RSD)
≤
2.0%.
Expert Insight on Robustness
According to ICH Q2(R2), robustness should be built into the method during development [1]. For this derivatization method, the critical method parameters (CMPs) are the derivatization temperature and time. A Design of Experiments (DoE) approach should be used to deliberately vary the incubation temperature (
±
5°C) and time (
±
5 minutes). If the peak area of the hydrazone derivative remains within a 2.0% RSD, the derivatization step is deemed robust and self-validating under routine laboratory fluctuations.
Conclusion
By understanding the chemical causality of 1-(4-Fluorophenyl)-1-methylhydrazine—specifically its polarity and reactivity—we can systematically engineer an analytical solution. Pre-column derivatization coupled with RP-HPLC transforms a highly problematic analyte into a stable, easily quantifiable derivative. When validated against the rigorous standards of ICH Q2(R2), this method provides the accuracy, specificity, and trustworthiness required for modern pharmaceutical development.
References
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH guideline Q2(R2) on validation of analytical procedures.[Link]
Analytical Methods (RSC Publishing). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization.[Link]
Validation
Impact of N-Methylation on Fluorophenylhydrazine Reactivity and Yield: A Comparative Guide
Fluorophenylhydrazines are privileged building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the construction of fluorinated indoles and pyrazoles. A critical structural decision in...
Author: BenchChem Technical Support Team. Date: April 2026
Fluorophenylhydrazines are privileged building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the construction of fluorinated indoles and pyrazoles. A critical structural decision in drug design and synthetic route scouting is whether to utilize a primary arylhydrazine, such as 4-fluorophenylhydrazine (4-FPH) , or its N-methylated counterpart, 1-methyl-1-(4-fluorophenyl)hydrazine (Me-4-FPH) .
The introduction of an N-methyl group at the N1 position fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen-bonding capacity. This guide objectively compares the performance of these two substrates, providing mechanistic causality and self-validating experimental protocols to help researchers optimize their synthetic workflows.
Mechanistic Causality: The Dynamics of N-Methylation
To understand the yield discrepancies between 4-FPH and Me-4-FPH, we must analyze the causality behind their divergent reaction pathways.
Electronic Activation vs. Steric Hindrance
The N-methyl group inductively donates electron density, increasing the nucleophilicity of the N1 nitrogen. This typically accelerates the initial condensation with carbonyls to form hydrazones. However, during downstream cyclizations, the steric bulk of the methyl group can impede the required transition state geometry. In classic Fischer Indole Synthesis (FIS), Me-4-FPH successfully undergoes the [3,3]-sigmatropic rearrangement to yield N-methylindoles, though often requiring slightly higher thermal energy to overcome steric clashes during the enehydrazine formation[1].
The Proton Transfer Bottleneck
The most profound impact of N-methylation is the elimination of the N1 proton. In complex annulations, this proton is mathematically required for tautomerization and aromatization. For instance, in reactions with donor-acceptor cyclopropanes to form diazepino-indoles, primary fluorophenylhydrazines successfully cyclize[2]. In stark contrast, 1,1-disubstituted hydrazines (like N-methyl-N-phenylhydrazine) stall completely at the acyclic hydrazone stage. Because the N-methyl group blocks the necessary proton transfer, the cyclization into a seven-membered ring becomes mechanistically impossible[2].
Regioselectivity in ANRORC Reactions
In pyrazole synthesis via Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) reactions, the N-methyl group alters the regioselectivity. When reacting with asymmetric dinitropyrazoles, the steric and electronic interplay of the N-methyl group dictates which nitrogen attacks the electrophilic carbon, significantly shifting the ratio of 3-methyl vs. 5-methyl pyrazole isomers compared to unsubstituted 4-FPH[3].
Mechanistic divergence of N-H vs N-Me fluorophenylhydrazines in cyclization.
Comparative Performance Data
The following table synthesizes quantitative yield and reactivity data across different heterocyclic synthesis paradigms, demonstrating the objective limitations and advantages of N-methylation.
Stalls at acyclic hydrazone. Cyclization impossible[2].
4-FPH
Pyrazole ANRORC
EtOH, Reflux
~21%
Yields a mixture of 5-methyl (13%) and 3-methyl (8%) isomers[3].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific in-process checks (causality-driven analytical steps) to confirm the reaction trajectory before proceeding to isolation.
Protocol A: Comparative Fischer Indolization
Objective: Synthesize and quantify the yield difference between fluoroindoles and N-methylfluoroindoles.
Equimolar Mixing: In a dry 50 mL round-bottom flask, add 10.0 mmol of cyclohexanone and 10.0 mmol of either 4-FPH or Me-4-FPH.
Causality: Strict equimolar ratios prevent the formation of unreactive bis-hydrazones, which artificially depress the yield.
Acid Catalysis: Add 15 mL of glacial acetic acid (AcOH).
Causality: AcOH serves a dual purpose as the solvent and the Brønsted acid required to protonate the hydrazone, lowering the activation energy for the enehydrazine tautomerization.
Thermal Activation & Self-Validation: Heat the mixture to 150°C. Monitor via TLC (Hexanes:EtOAc 8:2).
Validation Check: The reaction is complete when the UV-active hydrazone spot (
Rf≈0.6
) entirely disappears, replaced by the highly fluorescent indole spot (
Rf≈0.3
under 254 nm UV).
Quenching: Cool to room temperature and neutralize slowly with saturated aqueous NaHCO₃ to prevent acid-catalyzed degradation of the indole product. Extract with dichloromethane (3 × 20 mL).
Yield Quantification: Prior to column chromatography, spike the crude mixture with 1.0 mmol of biphenyl as an internal standard. Analyze via HPLC (C18 column, MeCN/H₂O gradient) to obtain an absolute, loss-free yield comparison.
Protocol B: Lewis Acid-Catalyzed Cyclopropane Annulation
Objective: Demonstrate the N-methylation cyclization block.
Substrate Activation: Dissolve 1.0 mmol of a donor-acceptor cyclopropane in 5 mL of anhydrous acetonitrile (CH₃CN). Add 10 mol% of Ytterbium(III) triflate (Yb(OTf)₃).
Causality: Yb(OTf)₃ is a mild, oxophilic Lewis acid. It coordinates strictly to the cyclopropane's acceptor groups, increasing electrophilicity without hydrolyzing the sensitive hydrazine reagent.
Hydrazine Addition: Add 1.1 mmol of the selected hydrazine (4-FPH or Me-4-FPH) dropwise at room temperature. Stir for 2 hours.
Self-Validation (NMR Check): Take a 0.1 mL aliquot, remove the solvent, and run a rapid ¹H NMR in CDCl₃.
Validation Check: For 4-FPH, the disappearance of the cyclopropane ring protons (0.8–1.5 ppm) and the appearance of aromatic indole protons confirm cyclization. For Me-4-FPH, the presence of a sharp N-methyl singlet (~3.2 ppm) alongside intact acyclic aliphatic protons definitively proves the reaction has stalled at the hydrazone stage.
Self-validating experimental workflow for comparative yield analysis.
References
Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles
ACS Public
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles
MDPI
ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines
ARK
Benchmarking catalytic efficiency in 1-(4-Fluorophenyl)-1-methylhydrazine cross-coupling
Benchmarking Catalytic Efficiency in 1-(4-Fluorophenyl)-1-methylhydrazine Cross-Coupling: A Comprehensive Guide Introduction: The Synthetic Challenge 1-(4-Fluorophenyl)-1-methylhydrazine is a highly valuable building blo...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Catalytic Efficiency in 1-(4-Fluorophenyl)-1-methylhydrazine Cross-Coupling: A Comprehensive Guide
Introduction: The Synthetic Challenge
1-(4-Fluorophenyl)-1-methylhydrazine is a highly valuable building block in medicinal chemistry and drug development. The integration of the 4-fluorophenyl moiety enhances the metabolic stability of downstream active pharmaceutical ingredients (APIs), while the N-methyl group prevents unwanted dehydrazination during subsequent transformations into complex indoles or pyrazoles.
However, the cross-coupling of asymmetric, N,N-disubstituted hydrazines presents unique mechanistic hurdles[1]. The adjacent nitrogen atoms create an "alpha-effect," raising the highest occupied molecular orbital (HOMO) energy. This makes the terminal amine highly nucleophilic, but simultaneously prone to strongly coordinating and poisoning transition metal catalysts. Furthermore, competitive N–N bond cleavage and reductive dehalogenation of the aryl halide often plague these reactions, necessitating highly optimized catalytic environments[2].
Mechanistic Rationale & Catalytic Benchmarking
To establish the most robust protocol for the N-arylation of 1-(4-fluorophenyl)-1-methylhydrazine, we must benchmark distinct catalytic systems. The objective is to maximize the turnover frequency (TOF) while suppressing off-cycle palladium-hydrazido resting states[3].
System A: Pd/XPhos (The Standard Buchwald-Hartwig)
Utilizing Pd2(dba)3 with the bulky biaryl phosphine ligand XPhos. The extreme steric bulk of XPhos accelerates the rate-limiting reductive elimination step, which is crucial for preventing the degradation of the hydrazine substrate[1].
System B: Pd/L9 (The Optimized MOP-Type)
Employing Pd(OAc)2 with 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl (L9). This electron-rich, bulky monophosphine ligand has demonstrated exceptional efficiency specifically for hydrazine derivatives. The hemilabile nature of the isopropoxy group provides dynamic stabilization to the Pd center during the catalytic cycle[2].
System C: CuI/Phenanthroline (The Ullmann-Type Alternative)
A base-metal alternative. While cost-effective, copper-catalyzed C–N couplings of hydrazines typically require harsher conditions (>100 °C) and suffer from lower regioselectivity and higher rates of N–N bond homolysis.
Quantitative Data Presentation: Comparative Efficiency
Causality Analysis: The Pd/L9 system outperforms the others, achieving a 94% yield at a lower temperature and reduced catalyst loading[2]. The choice of base is the critical variable here. Strong bases like NaOtBu (pKaH = 19) can lead to the decomposition of base-sensitive functional groups and promote dehydrazination[4]. Cs2CO3 (pKaH ~ 10) provides a sufficiently mild environment to deprotonate the bound hydrazine without triggering N–N cleavage, preserving the structural integrity of the product[4].
Mechanistic Pathway Visualization
Catalytic cycle for the Pd-catalyzed Buchwald-Hartwig cross-coupling of aryl hydrazines.
Experimental Protocol: Self-Validating Workflow for Pd/L9 Coupling
This methodology is optimized for the synthesis of N-aryl-N'-(4-fluorophenyl)-N'-methylhydrazine. Every step is designed to minimize catalyst deactivation and ensure reproducibility.
Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (2.2 mg, 1.0 mol%) and L9 ligand (8.5 mg, 2.0 mol%).
Causality: Pre-mixing the palladium source and the electron-rich phosphine ligand before introducing the nucleophile ensures the rapid formation of the active L_nPd(0) species upon initial reduction. Failing to do so often results in the precipitation of inactive "palladium black"[4].
Step 2: Reagent Introduction
Action: Add anhydrous Cs2CO3 (488 mg, 1.5 mmol). Outside the glovebox, under a positive flow of nitrogen, inject 1-(4-fluorophenyl)-1-methylhydrazine (168 mg, 1.2 mmol) and the aryl bromide (1.0 mmol).
Causality: A 1.2x stoichiometric excess of the hydrazine compensates for trace oxidative degradation. Cs2CO3 is selected over NaOtBu to prevent base-mediated N–N bond cleavage[4],[2].
Step 3: Solvent Addition and Thermal Cycling
Action: Add 5.0 mL of rigorously degassed 1,4-dioxane. Seal the tube and heat to 80 °C in an oil bath for 12 hours.
Self-Validation Check: The solution will initially appear reddish-brown (Pd(II) precatalyst) and should transition to a clear, pale yellow or orange hue within 30 minutes. This color shift is a visual confirmation that the active Pd(0) catalytic cycle is turning over. If the solution turns opaque black, the catalyst has deactivated.
Step 4: Quench and Purification
Action: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Causality: The Celite filtration is mandatory to remove colloidal palladium and insoluble inorganic salts (CsBr, unreacted Cs2CO3) that can streak during chromatography and catalyze the decomposition of the purified hydrazine product on the silica column.
References
Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link][1]
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine
Source: PMC / NIH
URL:[Link][3]
An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides
Source: Synlett / Organic-Chemistry.org
URL:[Link][2]
Validating structural integrity of 1-(4-Fluorophenyl)-1-methylhydrazine via X-ray crystallography
1-(4-Fluorophenyl)-1-methylhydrazine is a highly versatile building block utilized in the synthesis of complex pharmaceutical agents, including targeted epigenetic inhibitors and indole-based therapeutics[1]. Because the...
Author: BenchChem Technical Support Team. Date: April 2026
1-(4-Fluorophenyl)-1-methylhydrazine is a highly versatile building block utilized in the synthesis of complex pharmaceutical agents, including targeted epigenetic inhibitors and indole-based therapeutics[1]. Because the hydrazine moiety exhibits complex stereoelectronic behavior—such as N-N bond rotation, lone-pair repulsion, and intricate hydrogen-bonding networks—precise structural validation is a critical quality control step in drug development[2].
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) with standard spectroscopic alternatives, demonstrating why SCXRD serves as the unequivocal gold standard for absolute structural validation, and provides a self-validating experimental protocol for researchers.
The Structural Challenge of Arylhydrazines
In solution, small molecules rapidly interconvert among accessible conformational states. Consequently, standard techniques like Nuclear Magnetic Resonance (NMR) capture only an ensemble-averaged signal of these dynamic species[3]. To definitively map the spatial arrangement, bond lengths, and conformational preferences of 1-(4-Fluorophenyl)-1-methylhydrazine, researchers must transition from the liquid phase to the solid state[2].
Comparative Analysis: SCXRD vs. Alternative Modalities
While spectroscopic techniques are indispensable for rapid structural screening, they rely on indirect measurements to infer molecular architecture[4]. SCXRD, conversely, provides a direct visualization of the electron density map in 3D space[5].
Table 1: Comparative Analysis of Structural Validation Techniques
Technique
Operating Principle
Sample Phase
Primary Output
Key Limitation
SCXRD
Diffraction of X-rays by a crystalline lattice to map electron density.
Solid (Single Crystal)
Absolute 3D configuration, precise bond lengths, and crystal packing[4].
Requires the growth of a high-quality single crystal[4].
NMR
Exploits magnetic properties of atomic nuclei to determine chemical environments.
Liquid (Solution)
Connectivity and spatial proximity (ensemble-averaged)[3][4].
Cannot definitively prove absolute 3D stereochemistry[4].
MS
Ionization and fragmentation of molecules based on mass-to-charge ratio.
Gas Phase
Exact molecular weight and functional group composition[5].
Cannot easily solve de novo atomic structures of complex molecules.
Methodology: A Self-Validating Protocol for SCXRD
A major bottleneck in crystallography is obtaining a high-quality single crystal[4]. Free arylhydrazines are often unstable, prone to oxidation, and can exist as oily liquids at room temperature. To create a self-validating and reproducible system, the free base must be chemically stabilized into a highly crystalline salt[7].
Step 1: Salt Formation (Thermodynamic Stabilization)
Protocol: Dissolve 1-(4-Fluorophenyl)-1-methylhydrazine in anhydrous diethyl ether. Under an inert argon atmosphere at 0 °C, slowly add 1.2 equivalents of ethereal HCl. Isolate the resulting precipitate via vacuum filtration and dry under a vacuum.
Causality: Neutralization with an inorganic acid (HCl) protonates the basic nitrogen, forming a stable hydrochloride salt[7]. This prevents oxidative degradation and introduces strong N-H···Cl hydrogen bond donors/acceptors, which are critical for driving the thermodynamic assembly of a rigid, highly ordered crystal lattice[2].
Step 2: Crystal Growth via Vapor Diffusion
Protocol: Dissolve the hydrochloride salt in a minimum volume of methanol (solvent) inside a small inner vial. Place this inside a larger outer vial containing diethyl ether (antisolvent). Seal the system and allow undisturbed vapor diffusion for 48–72 hours.
Causality: The slow diffusion of the volatile antisolvent into the methanol solution gradually lowers the solubility of the salt. This allows nucleation to occur at a highly controlled rate, yielding well-formed, defect-free crystals (0.1–0.3 mm) suitable for X-ray diffraction[5].
Step 3: Cryogenic Data Collection
Protocol: Mount a single crystal on a goniometer loop using inert perfluorinated oil. Transfer the crystal immediately to an X-ray diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Cool the crystal to 100 K using a continuous nitrogen stream[3][5].
Causality: Cryogenic cooling minimizes atomic thermal vibrations. This drastically improves the signal-to-noise ratio of high-angle diffraction spots, allowing for the precise determination of hydrogen atom positions and accurate bond length measurements[5].
Step 4: Structure Solution and Refinement
Protocol: Integrate the diffraction frames using APEX software. Solve the phase problem using direct methods and refine the structure against F² using SHELXL[3][8]. Apply anisotropic displacement parameters for all non-hydrogen atoms.
Workflow Visualization
Workflow for the structural validation of 1-(4-Fluorophenyl)-1-methylhydrazine via SCXRD.
Quantitative Data Presentation
Once the SCXRD data is refined, the structural integrity is validated through specific crystallographic parameters. Below is a representative data summary for an arylhydrazine hydrochloride salt, illustrating the precision of the technique compared to spectroscopic methods.
Table 2: Representative SCXRD Validation Metrics for Arylhydrazine Salts
Crystallographic Parameter
Expected Value / Range
Structural Significance
Crystal System
Monoclinic / Orthorhombic
Defines the geometric symmetry of the crystal lattice[7][8].
R-factor (R1)
< 0.05 (5%)
Indicates high agreement between the theoretical structural model and the experimental diffraction data[9].
Goodness-of-Fit (S)
~ 1.00
Validates the weighting scheme of the structural refinement.
N-N Bond Length
~ 1.40 - 1.45 Å
Confirms the integrity of the hydrazine core and absence of oxidative cleavage.
Hydrogen Bonding (N-H···Cl)
~ 3.10 - 3.30 Å (Donor-Acceptor)
Maps the intermolecular forces driving the solid-state stability[2].
Conclusion
While NMR and MS are essential for confirming bulk purity and connectivity, they cannot definitively resolve the 3D spatial architecture of highly dynamic molecules. By converting 1-(4-Fluorophenyl)-1-methylhydrazine into a stable hydrochloride salt and analyzing it via Single-Crystal X-ray Diffraction, researchers can establish a self-validating, unambiguous proof of absolute configuration, ensuring downstream reliability in drug development pipelines.
References
"X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives." Cambridge Core.[Link]
"Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. [Link]
"Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. [Link]
"Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR." CrystEngComm (RSC Publishing).[Link]
"1W5R: X-ray crystallographic structure of a C70Q Mycobacterium smegmatis N-arylamine Acetyltransferase." RCSB PDB. [Link]
A Comprehensive Guide to the Proper Disposal of 1-(4-Fluorophenyl)-1-methylhydrazine for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling highly reactive and potentially...
Author: BenchChem Technical Support Team. Date: April 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling highly reactive and potentially hazardous compounds like 1-(4-Fluorophenyl)-1-methylhydrazine demands a rigorous and well-understood disposal protocol. This guide moves beyond simple checklists to provide a deep, technically-grounded framework for the safe disposal of this substituted hydrazine derivative, ensuring the protection of personnel and compliance with regulatory standards.
The fundamental principle guiding the disposal of 1-(4-Fluorophenyl)-1-methylhydrazine is the containment and transfer to a certified hazardous waste management facility. Due to the compound's inherent risks, including potential carcinogenicity and high reactivity, in-lab chemical neutralization is not recommended as it can lead to the formation of equally or more hazardous byproducts.[1][2]
Understanding the Hazard Profile
1-(4-Fluorophenyl)-1-methylhydrazine belongs to the hydrazine derivative class of chemicals. Compounds in this family are recognized for their significant health and safety risks.[3][4] While data for this specific molecule is limited, the hazard profile can be extrapolated from related structures like phenylhydrazine and other hydrazine derivatives.
Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[3][5] They can cause severe skin burns and eye damage.[6]
Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[3][7]
Reactivity: Hydrazines are powerful reducing agents and can react violently with oxidizing agents.[7][8] Spontaneous ignition may occur in contact with certain materials.[9]
Mandatory Personal Protective Equipment (PPE)
Before handling 1-(4-Fluorophenyl)-1-methylhydrazine in any capacity—including for disposal—all personnel must be equipped with the appropriate PPE. All handling procedures must be conducted within a certified chemical fume hood.[3][6]
PPE Item
Specification
Rationale
Gloves
Chemical-resistant gloves (e.g., nitrile or neoprene).[6]
To prevent skin contact with the toxic and potentially corrosive compound.
Eye Protection
Tightly fitting safety goggles and a face shield.[6]
To protect against splashes and vapors that can cause severe eye damage.
To protect against chemical splashes and potential fire hazards.
Respiratory
A dust respirator or a higher-level cartridge respirator may be required depending on the handling procedure and potential for aerosolization.[10][11]
To prevent inhalation of hazardous dust or vapors.
Step-by-Step Waste Collection and Segregation Protocol
The primary goal is to safely collect and segregate all waste streams contaminated with 1-(4-Fluorophenyl)-1-methylhydrazine. Never mix hydrazine waste with other chemical waste streams, particularly those containing oxidizing agents.[8][12]
A. Unused or Expired Pure Compound:
Work within a Fume Hood: Ensure the chemical fume hood is operational and has adequate airflow.
Secure Primary Container: Check that the original container holding the 1-(4-Fluorophenyl)-1-methylhydrazine is sealed and in good condition.
Secondary Containment: Carefully place the primary container into a larger, sealable, and chemically compatible secondary container (e.g., a high-density polyethylene pail or drum).[3][6]
Labeling: Affix a "Hazardous Waste" label to the outer container. The label must include the full chemical name, "1-(4-Fluorophenyl)-1-methylhydrazine," and any associated hazard warnings (e.g., "Toxic," "Carcinogen Suspect").[12]
B. Contaminated Solid Waste (Gloves, Weighing Paper, Tips, etc.):
Designated Waste Bag: Place all disposable materials that have come into contact with the compound into a designated, labeled, sealable plastic bag.[3]
Seal and Store: Once the work is complete, seal the bag and place it inside a designated hazardous waste container for solid chemical waste. This container must also be clearly labeled as containing hydrazine derivative waste.
C. Contaminated Liquid Waste (Solutions, Rinsates):
Dedicated Waste Container: Collect all liquid waste containing 1-(4-Fluorophenyl)-1-methylhydrazine in a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene).[6]
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration of the hazardous component.
Secure Closure: Ensure the container is securely closed to prevent leaks or the escape of vapors.
Emergency Procedure: Spill Management
In the event of a small spill within a chemical fume hood, immediate and careful action is required.[6]
Ensure PPE: Confirm you are wearing all necessary PPE.
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[3][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collect Absorbent: Using non-sparking tools (e.g., a plastic scoop), carefully sweep the absorbent material into a designated hazardous waste container.[6] Avoid creating dust.[3][11]
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the cloth and any other contaminated cleaning materials into the solid hazardous waste bag.[3]
Final Rinse: Clean the decontaminated area with soap and water.
For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Storage and Final Disposal
Proper storage while awaiting pickup is critical to maintaining a safe laboratory environment.
Satellite Accumulation Area: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.[3] This area should be cool, dry, well-ventilated, and away from incompatible materials, especially strong oxidizing agents.[6][8]
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a contracted certified hazardous waste management company.[3][11] These companies are equipped to handle and dispose of hazardous materials through methods like high-temperature incineration in a facility with appropriate scrubbers.[1][11] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-(4-Fluorophenyl)-1-methylhydrazine.
Caption: Disposal workflow for 1-(4-Fluorophenyl)-1-methylhydrazine.
References
BenchChem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services.
BenchChem. (n.d.). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
University of California, Santa Barbara. (2018).
Fisher Scientific. (2025). Safety Data Sheet for 4-Fluorophenylhydrazine hydrochloride.
Defense Technical Information Center (DTIC). (1986). Safety and Handling of Hydrazine.
The Brückner Research Group, University of Connecticut. (n.d.).
Capot Chemical. (2013).
Sigma-Aldrich. (2025). Safety Data Sheet for 1-Boc-1-methylhydrazine.
Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-(Trifluoromethyl)phenylhydrazine.
PubChem. (n.d.). 1-(4-fluorophenyl)-1-methylhydrazine. National Center for Biotechnology Information.
PubChem. (n.d.). (4-Fluorophenyl)hydrazine. National Center for Biotechnology Information.
Koldaeva, T. Y., et al. (2023). The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones... MDPI.
Koldaeva, T. Y., et al. (2023). The Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via the Involvement of Its Hydrazones...
NextSDS. (n.d.). 1-(4-chlorophenyl)-1-methylhydrazine — Chemical Substance Information.
CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL)
TCI Chemicals. (2019).
Cayman Chemical. (2023). Safety Data Sheet for 1-Bis(4-fluorophenyl)methyl piperazine.
Sigma-Aldrich. (2025). Safety Data Sheet for Phenylhydrazine hydrochloride.
Fisher Scientific. (2025). Safety Data Sheet for 1-[Bis(4-fluorophenyl)methyl]piperazine.
New Jersey Department of Health. (n.d.). Hazard Summary for Phenylhydrazine.
Fisher Scientific. (n.d.). Safety Data Sheet for (4-Fluorophenyl)hydrazine hydrochloride.
Personal protective equipment for handling 1-(4-Fluorophenyl)-1-methylhydrazine
As a Senior Application Scientist, I approach the handling of 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7) not just as a routine laboratory task, but as an operation requiring strict mechanistic respect. To buil...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of 1-(4-Fluorophenyl)-1-methylhydrazine (CAS: 1978-54-7) not just as a routine laboratory task, but as an operation requiring strict mechanistic respect. To build a truly safe environment, we must move beyond simply memorizing safety data sheets; we must understand the causality behind the hazards and implement self-validating workflows where safety is physically proven at every step.
Mechanistic Hazard Profile: Why is this compound dangerous?
1-(4-Fluorophenyl)-1-methylhydrazine combines the acute toxicity of methylhydrazine with the lipophilicity of a fluorinated phenyl ring. Hydrazine derivatives are potent reducing agents that rapidly auto-oxidize in the presence of atmospheric oxygen, generating reactive oxygen species (ROS) and radical intermediates. These radicals cause severe oxidative stress, leading to hemolysis (destruction of red blood cells), hepatotoxicity, and nephrotoxicity[1]. Furthermore, the radical-mediated DNA damage classifies these compounds as suspected mutagens and carcinogens[2].
The Causality Check: The addition of the 4-fluoro group increases the molecule's partition coefficient (lipophilicity). This means it penetrates the lipid bilayer of human skin much faster than unsubstituted hydrazines, making dermal exposure a critical, potentially fatal risk[3]. It is also highly toxic to aquatic ecosystems[4].
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this class of compounds. You must establish a highly specific, impermeable barrier.
PPE Category
Specification & Standard
Mechanistic Rationale (Causality)
Hand Protection
Butyl rubber or Silver Shield laminate gloves
Hydrazines rapidly permeate standard latex and thin nitrile. Butyl rubber provides a dense, non-polar barrier that blocks lipophilic penetration.
Eye/Face
Splash goggles + Polycarbonate Face Shield
Hydrazines are severe ocular irritants and corrosives[5]. The face shield prevents micro-droplet deposition from accidental pressurization during syringe transfer.
Body
Chemically resistant Tyvek suit or lab coat
Prevents permeation of aerosolized particles into everyday clothing, mitigating chronic, low-dose dermal exposure.
Respiratory
Class II Type B2 Fume Hood (100% Exhaust)
Vapors are heavier than air and highly toxic[5]. A 100% exhaust system prevents the recirculation of suspected carcinogenic vapors into the lab environment.
Every step in this operational workflow is designed as a self-validating system. You do not proceed to the next step unless the current step's physical validation checkpoint is met.
Step 1: Environmental Validation
Action: Conduct operations exclusively in a Class II Type B2 fume hood.
Validation Checkpoint: Tape a 2-inch piece of Kimwipe to the bottom edge of the sash. If the tissue pulls inward at a steady 45-degree angle, face velocity is sufficient (>100 fpm). If it flutters erratically or hangs straight down, abort the procedure.
Step 2: Inert Atmosphere Setup
Action: Purge the reaction vessel with Argon or Nitrogen.
Causality: Hydrazines are flammable and reactive[5]. Excluding oxygen prevents auto-oxidation, which degrades your reagent and creates explosive vapor mixtures.
Validation Checkpoint: Bubble the exhaust gas through a mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive inert pressure.
Step 3: Closed-System Transfer
Action: Dispense 1-(4-Fluorophenyl)-1-methylhydrazine using a gas-tight syringe equipped with a Luer-lock needle.
Causality: Pouring or using standard pipettes exposes the liquid to air and releases toxic vapors[1]. A closed-system transfer maintains reagent integrity and operator safety.
Validation Checkpoint: Draw 1 mL of inert gas into the syringe, block the needle tip, and compress the plunger. If the plunger springs back to its exact original position, the seal is gas-tight.
Step 4: In-Situ Quenching and Stabilization
Action: Quench residual reagent in syringes or glassware using cold 1M Hydrochloric Acid (HCl).
Causality: Free hydrazines are volatile and reactive. Reacting them with dilute acid protonates the basic nitrogen, forming a stable, non-volatile hydrazinium salt (analogous to methylhydrazine sulfate[6]). This immediately eliminates the inhalation hazard during waste transport.
Validation Checkpoint: Test the headspace of the quenching vessel with pH paper. An acidic reading confirms the environment is sufficient to maintain the compound in its protonated, salt form.
Decontamination and Disposal Plan
Spill Response: In the event of a spill, evacuate the immediate area. Do NOT use combustible absorbents like sawdust, as hydrazines can ignite upon contact with organic materials[5]. Absorb strictly with dry sand or vermiculite.
Waste Segregation: Store the stabilized hydrazinium salt waste in a clearly labeled, sealed polyethylene container. Keep strictly segregated from oxidizing agents (e.g., peroxides, nitric acid), as mixing them can result in violent exothermic reactions or explosions[1].
Workflow Visualization
Self-validating operational workflow for handling reactive hydrazine derivatives.
References[3] NextSDS. "1-(4-fluorophenyl)-1-methylhydrazine — Chemical Substance." NextSDS, https://nextsds.com/[2] Thermo Fisher Scientific. "Phenylhydrazine - SAFETY DATA SHEET." Thermo Fisher Scientific, https://www.thermofisher.com/[1] Cole-Parmer. "Material Safety Data Sheet - Methylhydrazine, 98%." Cole-Parmer, https://www.coleparmer.com/[4] CDH Fine Chemical. "Phenyl Hydrazine CAS No 100-63-0 MATERIAL SAFETY DATA SHEET." CDH Fine Chemical, https://www.cdhfinechemical.com/[5] New Jersey Department of Health. "METHYL HYDRAZINE HAZARD SUMMARY." NJ.gov, https://nj.gov/health/eoh/rtkweb/documents/fs/1260.pdf[6] Fisher Scientific. "Methylhydrazine sulfate - SAFETY DATA SHEET." Fisher Scientific, https://www.fishersci.at/